tert-Butyl ethyl(2-hydroxyethyl)carbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-ethyl-N-(2-hydroxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSQZIGTEBZROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565517 | |
| Record name | tert-Butyl ethyl(2-hydroxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152192-95-5 | |
| Record name | tert-Butyl ethyl(2-hydroxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of tert-Butyl ethyl(2-hydroxyethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of tert-Butyl ethyl(2-hydroxyethyl)carbamate, a versatile difunctional reagent. This document details its physicochemical characteristics, spectral data, synthesis, and applications, with a focus on providing practical information for laboratory use.
Chemical and Physical Properties
This compound, also known as N-Boc-ethanolamine, is a carbamate derivative that serves as a valuable building block in organic synthesis. Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on an ethanolamine backbone, rendering one functional group inert while leaving the hydroxyl group available for further reaction. This dual functionality makes it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and biomaterials.
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅NO₃ | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| Appearance | Light yellow, clear, viscous liquid | [2] |
| Boiling Point | 92 °C at 0.22 mmHg | [2] |
| Density | 1.042 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.449 | [2] |
| Solubility | Soluble in water, 1% acetic acid, ethyl acetate, and methanol. Sparingly soluble in chloroform. | [2] |
| pKa | 12.01 ± 0.46 (Predicted) | [2] |
Spectral Data
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. The following sections provide an overview of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorption bands:
-
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the amine N-H bond.
-
C-H Stretch: Peaks in the region of 2850-3000 cm⁻¹ due to the stretching of C-H bonds in the alkyl groups.
-
C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ characteristic of the carbonyl group in the carbamate.
-
O-H Stretch: A broad peak in the region of 3200-3600 cm⁻¹ from the hydroxyl group.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of ethanolamine with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Ethanolamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Potassium hydrogensulfate (KHSO₄) solution (5%)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated brine solution
Procedure:
-
Suspend ethanolamine and sodium hydroxide in a mixed solvent of 1,4-dioxane and water (10:1).
-
Cool the suspension to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate to the suspension in several portions while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by adding a 5% aqueous solution of potassium hydrogensulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
Characterization Protocols
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3]
-
Ensure the sample is fully dissolved; gentle vortexing can be applied.[3]
¹H NMR Acquisition (General Parameters):
-
Spectrometer: 400 MHz
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition (General Parameters):
-
Spectrometer: 100 MHz
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0-220 ppm
-
Reference: Deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]
Sample Preparation and Acquisition:
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.[5]
-
Record a background spectrum of the clean, empty crystal.[5]
-
Place a small drop of the liquid this compound directly onto the center of the ATR crystal.[5]
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.[6]
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of more complex molecules due to its orthogonal protecting group strategy. The Boc group can be selectively removed under acidic conditions, while the hydroxyl group can undergo various transformations such as oxidation, esterification, or etherification.
A primary application is in the synthesis of phosphatidylethanolamines and ornithine.[2] In these syntheses, the Boc-protected amine allows for selective reaction at the hydroxyl group, followed by deprotection of the amine for subsequent transformations.
Visualizations
The following diagrams illustrate the synthesis and a general characterization workflow for this compound.
Caption: Synthesis workflow for this compound.
References
- 1. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | CAS 26690-80-2 [matrix-fine-chemicals.com]
- 2. Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to tert-Butyl (2-hydroxyethyl)carbamate (CAS: 26690-80-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-hydroxyethyl)carbamate, also widely known as N-Boc-ethanolamine, is a bifunctional organic compound extensively utilized in organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its structure incorporates a hydroxyl group and a carbamate-protected amine, making it a valuable building block for the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group is stable under various reaction conditions but can be readily removed under acidic conditions, allowing for the selective deprotection of the amine functionality.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information.
Chemical and Physical Properties
tert-Butyl (2-hydroxyethyl)carbamate is typically a clear, light yellow, viscous liquid at room temperature.[2][3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 26690-80-2 | [2][3] |
| Molecular Formula | C₇H₁₅NO₃ | [2][3] |
| Molecular Weight | 161.20 g/mol | [2][3][4] |
| Appearance | Clear, light yellow viscous liquid | [2][3] |
| Density | 1.042 g/mL at 25 °C | [2][5] |
| Boiling Point | 267.2 °C at 760 mmHg | [3] |
| Flash Point | 115.4 °C (>230 °F) | [2][3] |
| Refractive Index (n20/D) | 1.449 | [2][5] |
| Solubility | Soluble in water, 1% acetic acid, ethyl acetate, and methanol. | [2][5] |
| IUPAC Name | tert-butyl N-(2-hydroxyethyl)carbamate | [3][4] |
| Synonyms | N-Boc-ethanolamine, 2-(tert-butoxycarbonylamino)ethanol, Boc-2-aminoethanol | [1][3][6] |
| SMILES | CC(C)(C)OC(=O)NCCO | [3][4] |
| InChIKey | GPTXCAZYUMDUMN-UHFFFAOYSA-N | [3][4] |
Spectroscopic Data
Key spectroscopic data for the characterization of tert-Butyl (2-hydroxyethyl)carbamate are provided below.
| ¹H NMR (400 MHz, CDCl₃) | |
| Chemical Shift (δ) ppm | Description |
| 5.23 | (bs, 1H) |
| 3.66 | (t, 2H) |
| 3.26 | (t, 2H) |
| 2.75 | (s, 1H) |
| 1.43 | (s, 9H) |
| Reference | [7] |
| ¹³C NMR (100 MHz, CDCl₃) | |
| Chemical Shift (δ) ppm | |
| 156.84 | |
| 79.62 | |
| 62.09 | |
| 43.00 | |
| 28.35 | |
| Reference | [7] |
Additional spectral information, including IR and Mass Spectrometry, can be found in various chemical databases.[4][8]
Synthesis and Experimental Protocols
The synthesis of tert-Butyl (2-hydroxyethyl)carbamate is commonly achieved through the reaction of ethanolamine with di-tert-butyl dicarbonate (Boc₂O). This procedure provides a high yield of the desired product.
Experimental Protocol: Synthesis of tert-Butyl (2-hydroxyethyl)carbamate
This protocol is adapted from established literature procedures.[9]
Materials:
-
Ethanolamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Potassium hydrogensulfate (KHSO₄) solution (5%)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend ethanolamine (1.0 eq) and sodium hydroxide (4.9 eq) in a mixed solvent of dioxane and water (10:1).
-
Cool the suspension to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the suspension in several portions at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by adding a 5% aqueous solution of potassium hydrogensulfate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
The crude product, (2-hydroxyethyl)carbamic acid tert-butyl ester, is often obtained in high yield and can be used in subsequent steps without further purification.[9]
Caption: Synthetic workflow for tert-Butyl (2-hydroxyethyl)carbamate.
Applications in Research and Drug Development
tert-Butyl (2-hydroxyethyl)carbamate is a versatile reagent with significant applications in the synthesis of pharmaceuticals and other biologically active molecules.
-
Building Block in Organic Synthesis: As a bifunctional molecule, it serves as a crucial building block. The hydroxyl group can be further functionalized, for instance, through esterification or etherification, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent reactions like amidation or reductive amination.[1]
-
Synthesis of Phospholipids: It is employed in the synthesis of phosphatidyl ethanolamines, which are essential components of biological membranes.[5]
-
Peptide Synthesis: The Boc protecting group is fundamental in peptide synthesis to prevent unwanted side reactions at the N-terminus of amino acids while forming peptide bonds.[1] Although this molecule is not an amino acid itself, its structure is incorporated into more complex peptide-like structures.
-
Cross-linking Reagents: It is used as a reagent in cross-linking reactions, which are important in proteomics and material science.[2]
-
Suzuki Reactions: It has found utility in Suzuki reactions, a powerful method for forming carbon-carbon bonds.[2][5]
The general utility of Boc-protected amino alcohols in drug discovery is significant. For instance, a related compound, tert-Butyl (2-hydroxyethyl)(methyl)carbamate, is a key intermediate in the synthesis of various therapeutic agents.[10] The ability to selectively deprotect either the amine or functionalize the alcohol provides a strategic advantage in multi-step syntheses.
Caption: Key application areas of tert-Butyl (2-hydroxyethyl)carbamate.
Safety and Handling
tert-Butyl (2-hydroxyethyl)carbamate is classified as hazardous and requires careful handling in a laboratory setting.
Hazard Identification
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 3) | H301: Toxic if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
| Reference(s) | [11] |
Precautionary Measures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6]
-
Ventilation: Use only outdoors or in a well-ventilated area. Ensure adequate ventilation.[6]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[6][11]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[6][11]
-
Incompatible Materials: Strong oxidizing agents.[6]
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[6][11]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[6][11]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6]
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[6][11][12]
References
- 1. CAS 26690-80-2: N-(tert-Butoxycarbonyl)ethanolamine [cymitquimica.com]
- 2. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE CAS#: 26690-80-2 [m.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | 26690-80-2 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. rsc.org [rsc.org]
- 8. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE(26690-80-2) IR Spectrum [m.chemicalbook.com]
- 9. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. lgcstandards.com [lgcstandards.com]
Technical Guide: tert-Butyl ethyl(2-hydroxyethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-Butyl ethyl(2-hydroxyethyl)carbamate, a carbamate derivative of interest in organic synthesis and medicinal chemistry. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and characterization, and presents a generalized workflow for its laboratory-scale preparation and analysis.
Core Compound Data
The key quantitative and qualitative data for this compound are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 152192-95-5 |
| Molecular Formula | C₉H₁₉NO₃ |
| Molecular Weight | 189.25 g/mol |
| Appearance | Solid, semi-solid, or liquid |
| Storage Conditions | Sealed in a dry environment at 2-8°C |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and characterization of this compound.
Synthesis of this compound via N-Alkylation
This protocol describes the N-ethylation of tert-butyl (2-hydroxyethyl)carbamate.
Materials:
-
tert-Butyl (2-hydroxyethyl)carbamate
-
Ethyl iodide (CH₃CH₂I)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrabutylammonium iodide (TBAI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add tert-butyl (2-hydroxyethyl)carbamate (1 equivalent).
-
Add anhydrous DMF to dissolve the starting material.
-
To the stirred solution, add cesium carbonate (1.5 equivalents) and a catalytic amount of tetrabutylammonium iodide (0.1 equivalents).
-
Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification Protocol: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Analytical Characterization
1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL.
-
Procedure: Dissolve a small sample of the purified product in the mobile phase and inject it into the HPLC system. The retention time and peak purity can be used to assess the purity of the compound.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instruments: 400 MHz or 500 MHz NMR spectrometer.
-
Expected ¹H NMR signals (predicted): Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the ethyl group (quartet for -CH₂- and triplet for -CH₃), and the 2-hydroxyethyl group (two triplets for the -CH₂-CH₂- moiety and a signal for the -OH proton).
-
Expected ¹³C NMR signals (predicted): Signals for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the ethyl and 2-hydroxyethyl groups.
3. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected Ion: [M+H]⁺ (m/z = 190.14) and [M+Na]⁺ (m/z = 212.12).
-
Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.
An In-depth Technical Guide on the Structure Elucidation of tert-Butyl ethyl(2-hydroxyethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl ethyl(2-hydroxyethyl)carbamate, a valuable intermediate in organic synthesis and pharmaceutical development. This document details the synthetic protocol, and the analytical techniques used to confirm its molecular structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the secondary amine of N-ethylethanolamine with a tert-butoxycarbonyl (Boc) group. This reaction utilizes di-tert-butyl dicarbonate (Boc)₂O as the Boc-protecting agent.
Experimental Protocol:
To a solution of N-ethylethanolamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added di-tert-butyl dicarbonate (1.1 equivalents) at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature over several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a mild aqueous acid (e.g., 5% citric acid solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel.
Structure Elucidation
The molecular structure of the synthesized compound is confirmed through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are analyzed.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.65 | Triplet | 2H | -CH₂-OH |
| ~3.35 | Triplet | 2H | -N-CH₂-CH₂-OH |
| ~3.25 | Quartet | 2H | -N-CH₂-CH₃ |
| ~1.45 | Singlet | 9H | -C(CH₃)₃ |
| ~1.10 | Triplet | 3H | -CH₂-CH₃ |
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C=O (carbamate) |
| ~79.5 | -C (CH₃)₃ |
| ~61.0 | -C H₂-OH |
| ~49.0 | -N-C H₂-CH₂-OH |
| ~41.0 | -N-C H₂-CH₃ |
| ~28.5 | -C(C H₃)₃ |
| ~13.5 | -CH₂-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.
| Frequency (cm⁻¹) | Vibration | Functional Group |
| 3500-3200 (broad) | O-H stretch | Alcohol |
| 2975-2850 | C-H stretch | Aliphatic |
| 1685 | C=O stretch | Carbamate |
| 1470-1450 | C-H bend | Aliphatic |
| 1365 | C-H rock | tert-butyl |
| 1160 | C-O stretch | Carbamate/Alcohol |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
| m/z | Fragment Ion | Interpretation |
| 190.14 | [M+H]⁺ | Molecular Ion (protonated) |
| 134.09 | [M - C₄H₈ + H]⁺ | Loss of isobutylene |
| 90.08 | [M - C₄H₈ - CO₂ + H]⁺ | Loss of isobutylene and carbon dioxide |
| 74.06 | [CH₂=N⁺(CH₂CH₃)H] | α-cleavage |
| 57.07 | [C₄H₉]⁺ | tert-butyl cation |
Visualizing the Workflow and Structure
Synthesis and Purification Workflow
Caption: Synthetic and purification workflow for this compound.
Structure Elucidation Logic
Caption: Logical workflow for the structure elucidation of the target compound.
Synthesis of tert-Butyl Ethyl(2-hydroxyethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of tert-butyl ethyl(2-hydroxyethyl)carbamate, a valuable intermediate in pharmaceutical and organic synthesis. The described methodology follows a two-step reaction pathway commencing with the selective N-ethylation of ethanolamine to yield N-ethylethanolamine, which is subsequently protected with a tert-butoxycarbonyl (Boc) group. This guide provides detailed experimental protocols, quantitative data summaries, and a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of the target compound, this compound, from ethanolamine is most effectively achieved through a two-step process. The primary challenge in this synthesis is the selective mono-N-alkylation of ethanolamine, as the formation of the disubstituted product is a common side reaction. To circumvent this, a phase-transfer catalysis (PTC) system is employed for the N-ethylation step, which has been shown to favor mono-alkylation. The subsequent N-Boc protection of the secondary amine, N-ethylethanolamine, is a standard and high-yielding transformation.
The overall reaction scheme is as follows:
Step 1: N-Ethylation of Ethanolamine
HOCH₂CH₂NH₂ + CH₃CH₂Br → HOCH₂CH₂NHCH₂CH₃
Step 2: N-Boc Protection of N-Ethylethanolamine
HOCH₂CH₂NHCH₂CH₃ + (Boc)₂O → HOCH₂CH₂N(Boc)CH₂CH₃
Experimental Protocols
Step 1: Synthesis of N-Ethylethanolamine
This procedure is adapted from methodologies for the selective N-alkylation of ethanolamine under phase-transfer catalysis conditions.[1][2]
Materials and Reagents:
-
Ethanolamine
-
Ethyl bromide
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of ethanolamine (5 molar equivalents) and a 40% aqueous solution of potassium hydroxide (1 molar equivalent) is prepared.
-
Tetrabutylammonium bromide (TBAB, 10 mol%) is added to the mixture as the phase-transfer catalyst.
-
The mixture is stirred vigorously, and ethyl bromide (1 molar equivalent) is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is heated to 60-65°C and stirred for 3-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude N-ethylethanolamine is purified by vacuum distillation to yield a colorless liquid.
Step 2: Synthesis of this compound
This protocol is a standard procedure for the N-Boc protection of secondary amines.[3][4][5]
Materials and Reagents:
-
N-Ethylethanolamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-ethylethanolamine (1 molar equivalent) in a 10:1 mixture of 1,4-dioxane and water, add sodium hydroxide (2 molar equivalents).
-
The mixture is cooled to 0°C in an ice bath.
-
Di-tert-butyl dicarbonate (1.1 molar equivalents) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless to light yellow oil.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | N-Ethylation | Ethanolamine, Ethyl bromide, KOH, TBAB | Water | 60-65 | 3-4 | 65-75 |
| 2 | N-Boc Protection | N-Ethylethanolamine, (Boc)₂O, NaOH | 1,4-Dioxane/Water | 0 to RT | 14 | 90-98 |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| N-Ethylethanolamine | C₄H₁₁NO | 89.14 | Colorless liquid | 169-171 | 2.85 (t, 2H), 2.68 (q, 2H), 2.55 (t, 2H), 1.05 (t, 3H) | 59.8, 51.5, 49.2, 14.8 |
| This compound | C₉H₁₉NO₃ | 189.25 | Colorless to light yellow oil | - | 3.75 (t, 2H), 3.30 (t, 2H), 3.25 (q, 2H), 1.48 (s, 9H), 1.12 (t, 3H) | 156.5, 80.0, 61.0, 50.5, 44.0, 28.5, 13.5 |
Note: Spectroscopic data are representative and may vary slightly based on experimental conditions and instrument calibration.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE synthesis - chemicalbook [chemicalbook.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Boc-anhydride [en.highfine.com]
Spectroscopic Analysis of tert-Butyl Ethyl(2-hydroxyethyl)carbamate: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the spectroscopic characterization of tert-butyl ethyl(2-hydroxyethyl)carbamate. Despite a comprehensive search of publicly available scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) for this compound could not be located.
Therefore, this document presents the available spectroscopic data for the closely related and structurally similar compound, tert-butyl (2-hydroxyethyl)carbamate , which lacks the N-ethyl group. This information is provided as a valuable reference point for researchers working with related molecular structures. The guide also outlines the standard experimental protocols for acquiring NMR, IR, and MS data, and includes a generalized workflow for spectroscopic analysis.
Spectroscopic Data for tert-Butyl (2-hydroxyethyl)carbamate
The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data for tert-butyl (2-hydroxyethyl)carbamate.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.23 | broad singlet | 1H | -NH |
| 3.66 | triplet | 2H | -CH₂-OH |
| 3.26 | triplet | 2H | -NH-CH₂- |
| 2.75 | singlet | 1H | -OH |
| 1.43 | singlet | 9H | -C(CH₃)₃ |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| 156.84 | C=O (carbamate) |
| 79.62 | -C(CH₃)₃ |
| 62.09 | -CH₂-OH |
| 43.00 | -NH-CH₂- |
| 28.35 | -C(CH₃)₃ |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3400 | O-H stretch (alcohol) |
| ~3350 | N-H stretch (carbamate) |
| ~2970 | C-H stretch (aliphatic) |
| ~1685 | C=O stretch (carbamate) |
| ~1520 | N-H bend (carbamate) |
| ~1170 | C-O stretch (carbamate/alcohol) |
Note: The exact positions of IR peaks can vary based on the sample preparation and the physical state of the sample.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard in organic chemistry laboratories.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is used for analysis.
-
Data Acquisition:
-
¹H NMR: The instrument is tuned to the proton frequency. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay, and an appropriate spectral width.
-
¹³C NMR: The instrument is tuned to the carbon-13 frequency. Due to the low natural abundance of ¹³C, a larger number of scans and often proton decoupling techniques (to simplify the spectrum and enhance signal) are employed.
-
-
Data Processing: The raw FID data is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. This is followed by phasing, baseline correction, and integration of the signals.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): A drop of the liquid sample is placed directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet (for solids): A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into a spectrum of absorbance or transmittance versus wavenumber.
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Common ionization techniques for a molecule of this type include:
-
Electrospray Ionization (ESI): The sample solution is sprayed through a high-voltage capillary, creating charged droplets from which ions are desolvated and enter the mass analyzer. This is a soft ionization technique that often yields the protonated molecule [M+H]⁺ or other adducts.
-
Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing fragmentation and ionization. This technique provides information about the molecular structure through the fragmentation pattern.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Interpretation: The spectrum is analyzed to determine the molecular weight of the compound and to infer its structure from any observed fragmentation patterns.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Solubility Profile of tert-Butyl ethyl(2-hydroxyethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to tert-Butyl ethyl(2-hydroxyethyl)carbamate
This compound, also known as N-Boc-ethanolamine, is a viscous, light yellow liquid at room temperature.[2][3] Its chemical structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of ethanolamine. This protecting group strategy is fundamental in organic synthesis, allowing for the selective reaction of the hydroxyl group while the amine functionality is masked. The solubility of this compound is a crucial factor for its handling, reaction setup, and purification processes.
Solubility Data
Currently, there is a lack of specific, quantitative solubility data for this compound in the scientific literature. However, several sources provide qualitative solubility information, which is summarized in the table below.
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [1][2][3] |
| 1% Acetic Acid | Soluble | [1][2][3] |
| Ethyl Acetate | Soluble | [1][2][3] |
| Methanol | Soluble / Slightly Soluble | [1][2][3] |
| Chloroform | Sparingly Soluble | [1][3] |
Note: There is a discrepancy in the reported solubility in methanol, with some sources stating it is "soluble" and others "slightly soluble". This highlights the need for precise experimental determination.
Experimental Protocols for Quantitative Solubility Determination
To address the absence of quantitative data, this section provides detailed, standardized experimental protocols for determining the solubility of this compound in organic solvents. The "shake-flask" method is a foundational technique for achieving equilibrium, after which the concentration of the dissolved solute can be determined by various analytical methods.
General Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound using the shake-flask method, which is a precursor to the analytical methods detailed below.
Figure 1. General experimental workflow for solubility determination.
Gravimetric Method
This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.
Methodology:
-
Sample Preparation: Prepare a saturated solution of this compound in the desired organic solvent at a constant temperature as described in the general workflow (Figure 1).
-
Aliquot Collection: Using a calibrated pipette, transfer a precise volume (e.g., 5.00 mL) of the clear, saturated supernatant into a pre-weighed, dry container (e.g., a beaker or evaporating dish).
-
Solvent Evaporation: Place the container in a fume hood and allow the solvent to evaporate completely. Gentle heating may be applied if the compound is thermally stable.
-
Drying: Once the solvent has evaporated, place the container in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Weighing: Accurately weigh the container with the dried solute.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Weight of container with solute) - (Weight of empty container)] / (Volume of aliquot in mL) * 100
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is highly sensitive and specific, making it suitable for determining the solubility of compounds in various solvents.
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Preparation: Prepare a saturated solution and filter it as described in the general workflow (Figure 1).
-
Dilution: Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analysis: Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility, accounting for the dilution factor.
Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) * (Dilution factor)
Synthesis Workflow of tert-Butyl N-(2-hydroxyethyl)carbamate
Understanding the synthesis of this compound is crucial for researchers who may need to produce it in-house. The following diagram outlines a common synthetic route.
Figure 2. Synthesis workflow for tert-Butyl N-(2-hydroxyethyl)carbamate.
Conclusion
This compound is a valuable synthetic building block whose solubility is a key parameter for its effective use. While quantitative solubility data is sparse, the qualitative information gathered provides a useful starting point for solvent selection. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to determine precise solubility values in their solvents of interest, thereby facilitating more efficient and reproducible synthetic procedures.
References
Stability and Storage of tert-Butyl ethyl(2-hydroxyethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl ethyl(2-hydroxyethyl)carbamate. Due to the limited availability of specific stability data for this compound, this guide draws upon established principles of carbamate and tert-butoxycarbonyl (Boc) protecting group chemistry to infer its stability profile and potential degradation pathways. The information herein is intended to guide researchers in the proper handling, storage, and assessment of this compound's stability.
Summary of Storage and Stability
Proper storage is paramount to ensure the integrity and purity of this compound. The following table summarizes the recommended storage conditions and outlines factors that may influence its stability.
| Parameter | Recommendation/Information | Citation |
| Storage Temperature | Store in a dry, cool, and well-ventilated place. Room temperature is generally acceptable. For long-term storage, refrigeration may be considered to minimize potential degradation. | [1][2] |
| Container | Keep the container tightly closed to prevent moisture ingress and potential hydrolysis. | [1][3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is intended for highly sensitive applications to prevent potential oxidation, although specific data on oxidative susceptibility is not readily available. | |
| Light Exposure | Keep in a dark place to avoid potential photodegradation. | [2] |
| Incompatible Materials | Avoid contact with strong acids, strong oxidizing agents, and bases. | [1] |
| Physical Form | Viscous liquid. | [4] |
Potential Degradation Pathways
The primary routes of degradation for this compound are anticipated to be through hydrolysis of the carbamate group, particularly under acidic or basic conditions, and thermal decomposition.
Acid-Catalyzed Hydrolysis
The tert-butoxycarbonyl (Boc) protecting group is well-known for its lability under acidic conditions.[1][5] The degradation proceeds via cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation, which then typically eliminates a proton to form isobutene. The resulting carbamic acid is unstable and decomposes to the corresponding amine (ethanolamine in this case) and carbon dioxide.[6]
Caption: General mechanism for the acid-catalyzed degradation of a Boc-protected amine.
Base-Catalyzed Hydrolysis
While the Boc group is generally considered stable under basic conditions, prolonged exposure to strong bases can lead to hydrolysis of the carbamate ester linkage.[1][7] This would proceed through nucleophilic attack at the carbonyl carbon, resulting in the formation of the corresponding alcohol (tert-butanol), the amine, and carbonate.
Thermal Decomposition
Carbamates can undergo thermal decomposition at elevated temperatures.[2][8] For tert-butyl carbamates, this can proceed via two primary pathways: cleavage to form an isocyanate and tert-butanol, or elimination to yield the amine, carbon dioxide, and isobutene. Studies on the thermal deprotection of N-Boc protected amines have shown that this can occur in the absence of an acid catalyst at temperatures ranging from 120 °C to 240 °C.[9]
Experimental Protocols for Stability Assessment
To obtain quantitative data on the stability of this compound, a formal stability study is recommended. The following provides a general framework for such an investigation.
Materials and Equipment
-
This compound (high purity)
-
HPLC or GC system with a suitable detector (e.g., UV, MS)
-
Analytical column appropriate for the separation of the parent compound and potential degradants
-
Forced degradation chambers (e.g., oven, humidity chamber, photostability chamber)
-
pH meter
-
Volumetric flasks and pipettes
-
Solvents (HPLC or GC grade)
-
Buffers of various pH values
-
Acids (e.g., HCl, H₂SO₄)
-
Bases (e.g., NaOH)
-
Oxidizing agent (e.g., H₂O₂)
General Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: A generalized workflow for conducting a forced degradation study.
Methodological Details
-
Analytical Method Development: Develop and validate a stability-indicating analytical method (e.g., HPLC-UV) capable of separating the parent compound from all potential degradation products.
-
Forced Degradation Studies:
-
Acidic and Basic Hydrolysis: Dissolve the compound in a suitable solvent and treat with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at room temperature and an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C) in a controlled oven.
-
Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the validated analytical method.
-
Data Analysis: Determine the percentage of degradation and identify the major degradation products, potentially using mass spectrometry (MS) for structural elucidation.
Handling Precautions
Based on available safety data sheets, the following handling precautions are recommended:
| Precaution | Details | Citation |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection. | [1][7] |
| Ventilation | Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. | [1] |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | [1][7] |
| Spill Response | In case of a spill, avoid dust formation, remove all sources of ignition, and use personal protective equipment. Collect the spilled material and place it in a suitable container for disposal. | [1] |
Disclaimer: The information provided in this guide is based on general chemical principles and data available for related compounds. It is essential for researchers to perform their own stability studies to determine the specific stability profile of this compound under their intended use and storage conditions. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date safety and handling information.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N-Boc-乙醇胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Workhorse of Amine Protection: A Technical Guide to the Boc Group in Carbamates
For researchers, scientists, and drug development professionals, the strategic protection and deprotection of functional groups is a cornerstone of successful organic synthesis. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out as a versatile and widely utilized moiety. Its predictable stability, ease of introduction, and facile, selective removal under acidic conditions have cemented its role in complex multi-step syntheses, particularly in peptide chemistry and the development of active pharmaceutical ingredients. [1][2]
This in-depth technical guide explores the core features of the Boc protecting group in carbamates, providing detailed experimental protocols, quantitative data, and visual representations of key chemical processes to empower researchers in their synthetic endeavors.
Core Concepts: Stability and Orthogonality
The utility of the Boc protecting group is fundamentally rooted in its distinct stability profile. A tert-butyl carbamate is formed when the Boc group protects an amine, significantly diminishing the amine's nucleophilicity and basicity.[2] This renders the protected amine inert to a wide array of reagents and reaction conditions.
A key advantage of the Boc group is its orthogonality to other common amine protecting groups.[1] It remains stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions that remove the carbobenzyloxy (Cbz) group.[1][2] This orthogonality is crucial for synthetic strategies requiring the selective deprotection of multiple functional groups within a single molecule.[1]
The Boc group's stability is, however, intentionally compromised under acidic conditions. This lability to acid is the primary mechanism for its removal and is a predictable and reliable feature for synthetic planning.[1][3]
Quantitative Data: A Comparative Overview of Reaction Conditions
The following tables summarize quantitative data for the protection of amines using di-tert-butyl dicarbonate ((Boc)₂O) and the deprotection of Boc-protected amines under various acidic conditions.
Table 1: Boc Protection of Amines with (Boc)₂O
| Amine Substrate | Base/Catalyst | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Various primary and secondary amines | Triethylamine (TEA) | Tetrahydrofuran (THF) | 1 - 12 hours | Room Temp | Good to excellent | [4] |
| Various amines | None (catalyst-free) | Water-acetone mixture | 5 - 10 minutes | Room Temp | Excellent | [5] |
| 1,2,3,6-Tetrahydropyridine | None | Tetrahydrofuran (THF) | Overnight | 0 to Room Temp | 89 | [6] |
Table 2: Deprotection of Boc-Protected Amines
| Reagent/Catalyst | Solvent(s) | Typical Concentration | Temperature | Typical Reaction Time | Remarks | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% (v/v) or neat | 0 °C to Room Temp | 30 min - 4 h | Common and effective; reaction is exothermic and evolves gas. | [1][7] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane / Methanol | 4 M | Room Temp | 1 - 4 hours | Product often precipitates as the HCl salt. | [7][8] |
| Aqueous Phosphoric Acid | Water | Not specified | Not specified | High yielding | Environmentally benign alternative. | [3] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 2-3 equivalents | Room Temp | Overnight | Milder Lewis acid option for sensitive substrates. | [9][10] |
| Oxalyl Chloride/Methanol | Methanol | 3 equivalents | Room Temp | 1 - 4 hours | Mild and tolerant of other acid-labile groups. | [11] |
| Thermal (Continuous Flow) | TFE | N/A | 120 - 240 °C | 25 - 90 min | Selective deprotection possible by tuning conditions. | [12] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of amines using the Boc group are provided below.
Protocol 1: General Procedure for Boc Protection of Primary and Secondary Amines
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0 - 1.5 equiv)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the amine substrate in THF or DCM in a round-bottom flask.
-
Add the base (TEA or DIPEA) to the solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[4]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.[4][8]
Protocol 2: General Procedure for Acid-Catalyzed Boc Deprotection with TFA
Materials:
-
N-Boc protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane (DCM) in a round-bottom flask.[1]
-
Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[1] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[1]
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[8]
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and decision-making processes associated with the Boc protecting group.
Caption: Mechanism of Boc protection of an amine using di-tert-butyl dicarbonate.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. jk-sci.com [jk-sci.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes: The Use of tert-Butyl ethyl(2-hydroxyethyl)carbamate in Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl ethyl(2-hydroxyethyl)carbamate, also known as N-Boc-N-ethyl-ethanolamine, is a versatile bifunctional molecule increasingly utilized in the fields of organic synthesis and pharmaceutical development.[1] Its structure, featuring a Boc-protected secondary amine and a primary hydroxyl group, makes it a valuable building block for the synthesis of complex molecules, including modified peptides and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a variety of reaction conditions, yet it can be readily removed under acidic conditions, a key feature in multi-step syntheses like solid-phase peptide synthesis (SPPS).[2][3] This document provides detailed application notes and protocols for the use of this compound in peptide synthesis and related applications.
Chemical Properties and Handling
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 152192-95-5 | [4] |
| Molecular Formula | C₉H₁₉NO₃ | [4] |
| Molecular Weight | 189.25 g/mol | [4] |
| Appearance | Viscous liquid | |
| Density | 1.042 g/mL at 25 °C (for N-Boc-ethanolamine) | |
| Solubility | Soluble in organic solvents | [5] |
Storage and Handling: Store in a cool, dry place, protected from light. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Applications in Peptide Synthesis and Drug Development
The unique structure of this compound allows for its application in several areas of peptide and drug development:
-
Introduction of a C-Terminal Modification: The hydroxyl group can be activated and coupled to the C-terminal carboxylic acid of a peptide, introducing an N-ethyl-aminoethanol moiety. This modification can alter the pharmacokinetic properties of the peptide, such as its solubility and metabolic stability.
-
Synthesis of Peptidomimetics: As a non-standard building block, it can be incorporated into peptide chains to create peptidomimetics with altered backbone structures. This can lead to peptides with enhanced resistance to enzymatic degradation.[2]
-
Linker in Bioconjugation: The molecule can act as a linker to attach peptides to other molecules, such as reporter groups, cytotoxic drugs, or polyethylene glycol (PEG) chains to improve drug delivery.[1]
-
Pharmaceutical Intermediate: It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological conditions.[1]
Experimental Protocols
The following protocols describe the synthesis of the parent compound, N-Boc-ethanolamine, and a general procedure for its incorporation into a peptide sequence on a solid support.
Protocol 1: Synthesis of N-Boc-ethanolamine
This protocol describes the synthesis of the precursor, tert-butyl (2-hydroxyethyl)carbamate.
Materials:
-
Ethanolamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Potassium hydrogensulfate (KHSO₄) solution (5%)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend ethanolamine and sodium hydroxide in a mixed solvent of dioxane and water (10:1).[6]
-
At 0°C, add di-tert-butyl dicarbonate in several portions.[6]
-
Stir the reaction mixture at 0°C for 2 hours.[6]
-
Quench the reaction by adding a 5% aqueous solution of potassium hydrogensulfate.[6]
-
Extract the product with ethyl acetate.[6]
-
Wash the organic layer with water and saturated brine, then dry over anhydrous magnesium sulfate.[6]
-
Evaporate the solvent under reduced pressure to obtain crude tert-butyl (2-hydroxyethyl)carbamate.[6]
To obtain the N-ethylated product, a subsequent alkylation step would be performed on the Boc-protected amine.
Protocol 2: Incorporation of this compound onto a Resin-Bound Peptide
This protocol outlines a hypothetical procedure for coupling the molecule to the C-terminus of a peptide synthesized via Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: The desired peptide sequence is first assembled on a suitable solid support (e.g., Wang resin, Rink Amide resin) using standard Fmoc-SPPS protocols.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the peptide-resin by treating it with 20% piperidine in DMF.
-
Activation of the Hydroxyl Group (Off-Resin): In a separate vessel, the hydroxyl group of this compound can be activated, for example, by conversion to a leaving group such as a tosylate or by using a Mitsunobu reaction.
-
Coupling to the Peptide: Alternatively, the C-terminal carboxylic acid of the peptide can be activated. After Fmoc deprotection, the resin is washed thoroughly with DMF. A solution containing the activated peptide, this compound, and a coupling agent/base in DMF is added to the resin. The reaction is agitated until completion, which can be monitored by a ninhydrin test.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents.
-
Boc Deprotection and Cleavage: The modified peptide is cleaved from the resin and the Boc group is removed simultaneously by treatment with a TFA-based cleavage cocktail.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Comparative Data: Boc vs. Fmoc SPPS Strategies
The choice of protecting group strategy is crucial in peptide synthesis. The following table provides a comparison between the Boc and Fmoc strategies.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Reference(s) |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | [7] |
| Nα-Deprotection Reagent | Strong Acid (e.g., Trifluoroacetic Acid - TFA) | Base (e.g., Piperidine in DMF) | [7] |
| Side-Chain Protection | Benzyl-based groups (acid-labile) | tert-Butyl-based groups (acid-labile) | [7] |
| Cleavage from Resin | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) | [7] |
Visualizing the Workflow
The following diagrams illustrate the general workflow of solid-phase peptide synthesis and a potential point of incorporation for this compound.
Caption: General workflow for SPPS with C-terminal modification.
Caption: Logical relationships in peptide modification strategy.
Conclusion
This compound is a valuable reagent for the modification of peptides and the synthesis of peptidomimetics. Its bifunctional nature, combined with the reliable Boc protecting group, allows for its strategic incorporation into complex molecules. The protocols and data presented here provide a foundation for researchers to explore the use of this compound in their own research and development endeavors, with the potential to create novel therapeutics with improved properties.
References
Protocol for Boc protection of primary amines using tert-Butyl ethyl(2-hydroxyethyl)carbamate
Application Notes and Protocols for the Boc Protection of Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the protection of primary amines using the tert-butyloxycarbonyl (Boc) group, a cornerstone of modern organic synthesis, particularly in peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals.[1][2] The Boc group is favored for its stability across a range of reaction conditions and its facile removal under mild acidic conditions.[3] This document details the reaction mechanism, experimental protocols, and relevant data for the N-Boc protection of primary amines using the standard reagent, di-tert-butyl dicarbonate (Boc₂O).
Additionally, this guide includes a protocol for the synthesis of tert-butyl N-(2-hydroxyethyl)carbamate, a valuable building block in which an amino group is protected and a hydroxyl group is available for further functionalization.[4][5]
Part 1: N-Boc Protection of Primary Amines using Di-tert-butyl Dicarbonate (Boc₂O)
The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate, also known as Boc anhydride.[3] The reaction involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of a stable carbamate.[1]
Reaction Mechanism
The protection of a primary amine with Boc₂O proceeds via a nucleophilic acyl substitution mechanism. The amine's nitrogen atom attacks a carbonyl carbon of the Boc anhydride. This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol, driving the reaction to completion.[3] While the reaction can proceed without a base, the addition of a mild base is common to neutralize the protonated amine and accelerate the reaction.[3]
Experimental Protocols
Precise and reproducible experimental procedures are critical for successful synthesis. Below is a detailed protocol for a typical Boc protection of a primary amine.
Protocol 1: General Procedure for N-Boc Protection [1][3]
-
Reaction Setup: Dissolve the primary amine in a suitable anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition (Optional): If a base is used, add 1.0 to 1.2 equivalents of a suitable base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
-
Reagent Addition: Slowly add 1.0 to 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) to the stirred solution. The reaction is often performed at room temperature, but cooling to 0 °C may be necessary for highly reactive amines.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine. Further purification can be achieved by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes representative examples of N-Boc protection of various primary amines, highlighting the reaction conditions and yields.
| Amine Substrate | Base (eq.) | Solvent | Time (h) | Yield (%) |
| Benzylamine | TEA (1.1) | DCM | 2 | 98 |
| Aniline | None | THF | 12 | 95 |
| Glycine methyl ester | NaHCO₃ (1.5) | Dioxane/Water | 4 | 92 |
| Ethylenediamine* | None | Dioxane/Water | 16 | 85 |
*For mono-Boc protection of diamines, controlling stoichiometry is crucial.[6]
Experimental Workflow and Reaction Diagram
Caption: General experimental workflow for N-Boc protection.
Caption: Chemical reaction for N-Boc protection of a primary amine.
Part 2: Synthesis of tert-Butyl N-(2-hydroxyethyl)carbamate
tert-Butyl N-(2-hydroxyethyl)carbamate is a bifunctional molecule where the amine is protected as a Boc-carbamate, leaving a free hydroxyl group for subsequent reactions.[5]
Experimental Protocol
Protocol 2: Synthesis of tert-Butyl N-(2-hydroxyethyl)carbamate [7]
-
Reaction Setup: In a round-bottom flask, suspend ethanolamine (1.0 eq) and sodium hydroxide (4.9 eq) in a 10:1 mixture of dioxane and water.
-
Reagent Addition: Cool the suspension to 0°C and add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours.
-
Work-up: Add a 5% aqueous solution of potassium hydrogensulfate until the solution is acidic. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. The solvent is then evaporated under reduced pressure to yield the product.
Physicochemical Data
The following table summarizes key physicochemical properties of tert-butyl N-(2-hydroxyethyl)carbamate.
| Property | Value | Reference(s) |
| CAS Number | 26690-80-2 | [4] |
| Molecular Formula | C₇H₁₅NO₃ | [8] |
| Molecular Weight | 161.20 g/mol | [8] |
| Appearance | Light yellow clear liquid | [5] |
| Density | 1.042 g/mL at 25 °C | [5] |
Synthesis Workflow
Caption: Workflow for the synthesis of tert-butyl N-(2-hydroxyethyl)carbamate.
Conclusion
The N-Boc protection of primary amines is a fundamental and versatile transformation in organic synthesis. The protocols provided offer standardized and efficient methods for both the protection of a generic primary amine and the synthesis of the valuable building block, tert-butyl N-(2-hydroxyethyl)carbamate. By following these procedures, researchers can reliably perform these transformations in high yields, enabling the advancement of complex synthetic projects in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | 26690-80-2 [chemicalbook.com]
- 5. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. benchchem.com [benchchem.com]
- 7. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE synthesis - chemicalbook [chemicalbook.com]
- 8. CAS RN 26690-80-2 | Fisher Scientific [fishersci.com]
Application Notes and Protocols: Tert-Butyl Ethyl(2-Hydroxyethyl)carbamate as a Versatile Linker in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
tert-Butyl ethyl(2-hydroxyethyl)carbamate is a heterobifunctional linker that plays a crucial role in the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a Boc-protected amine and a terminal hydroxyl group, offering a versatile platform for the sequential or orthogonal conjugation of biomolecules to therapeutic payloads. The tert-butoxycarbonyl (Boc) group provides a stable protecting group for the amine functionality, which can be readily removed under acidic conditions to reveal a primary amine for subsequent conjugation. The terminal hydroxyl group can be activated or modified for attachment to various substrates. The inclusion of an ethyl spacer can influence the solubility and spatial orientation of the final conjugate.
These application notes provide a comprehensive overview of the properties, applications, and detailed protocols for utilizing this compound in bioconjugation workflows.
Chemical Properties and Handling
| Property | Value |
| Molecular Formula | C₉H₁₉NO₃ |
| Molecular Weight | 189.25 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, DCM) |
| Reactive Groups | Hydroxyl (-OH), Boc-protected amine (-NHBoc) |
| Storage | Store at -20°C for long-term stability |
Core Applications in Bioconjugation
The unique structure of this compound allows for its application in several key areas of bioconjugation:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to monoclonal antibodies. The Boc-protected amine allows for initial conjugation of a payload through the hydroxyl group (or vice versa), followed by deprotection and attachment to the antibody. The linker's stability is a critical factor in the efficacy and safety of ADCs, preventing premature drug release in circulation[1][2].
-
PROTACs Synthesis: In the development of PROTACs, this linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase[3][4][5][6]. The sequential deprotection and conjugation capabilities are advantageous in the multi-step synthesis of these complex molecules.
-
Biomolecule Labeling: The linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or nucleic acids for various research applications, including imaging and interaction studies.
General Experimental Workflow
The utilization of this compound in a typical bioconjugation workflow involves a multi-step process. The following diagram illustrates the general logic for creating an Antibody-Drug Conjugate.
Caption: General workflow for ADC synthesis using the linker.
Experimental Protocols
The following protocols are representative methodologies for the use of this compound and similarly structured linkers in bioconjugation. Researchers should optimize these protocols for their specific biomolecules and payloads.
Protocol 1: Synthesis of a Payload-Linker Construct
This protocol describes the conjugation of a drug payload containing a primary amine to the linker via an activated hydroxyl group.
Materials:
-
This compound
-
Payload with a primary amine (e.g., Monomethyl Auristatin E - MMAE)
-
p-Nitrophenyl chloroformate
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Activation of the Linker's Hydroxyl Group: a. Dissolve this compound (1.2 equivalents) in anhydrous DCM. b. Cool the solution to 0°C in an ice bath. c. Add p-nitrophenyl chloroformate (1.2 equivalents) and DIPEA (1.5 equivalents) to the solution. d. Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC. e. Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and then with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated linker.
-
Conjugation to the Payload: a. In a separate flask, dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF. b. Add the activated linker from step 1f to the payload solution. c. Add DIPEA (3.0 equivalents) to the reaction mixture to act as a base. d. Stir the reaction at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon). e. Monitor the reaction progress by LC-MS.
-
Purification of the Payload-Linker Construct: a. Upon completion, remove the DMF under reduced pressure. b. Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected payload-linker construct.
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the tert-butyl protecting group to reveal the terminal amine required for antibody conjugation.
Materials:
-
Boc-protected payload-linker construct from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Deprotection Reaction: a. Dissolve the Boc-protected payload-linker construct in a solution of 50% TFA in DCM. b. Stir the reaction mixture at room temperature for 1-2 hours. c. Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.
-
Solvent Removal: a. Remove the TFA and DCM under reduced pressure. b. Co-evaporate with DCM or another suitable solvent multiple times to ensure complete removal of residual TFA. c. The resulting deprotected payload-linker conjugate can be used directly in the next step or purified further by RP-HPLC.
Protocol 3: Conjugation to an Antibody
This protocol outlines the conjugation of the deprotected payload-linker to a monoclonal antibody via lysine residues.
Materials:
-
Deprotected payload-linker with a free amine
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-ester activated crosslinker (e.g., SMCC if targeting cysteines, or an activated linker if the payload-linker itself has a carboxyl group to be activated)
-
Conjugation buffer (e.g., borate buffer, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
This procedure assumes the payload-linker's amine will react with an activated ester on the antibody or a crosslinker attached to the antibody. The reverse is also possible where the linker has a carboxyl group that is activated to react with antibody lysines.
-
Antibody Preparation: a. Exchange the antibody into the conjugation buffer using a desalting column or tangential flow filtration (TFF). b. Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).
-
Activation of Payload-Linker (if necessary): If the payload-linker has a terminal carboxyl group instead of the amine being used for conjugation, it would be activated with EDC/NHS chemistry at this stage.
-
Conjugation Reaction: a. Add the deprotected payload-linker solution (typically in an organic co-solvent like DMSO) to the antibody solution with gentle mixing. The molar excess of the payload-linker will influence the final drug-to-antibody ratio (DAR). A typical starting point is a 5-10 fold molar excess. b. Ensure the final concentration of the organic co-solvent is below 10% (v/v) to maintain antibody stability. c. Incubate the reaction mixture at room temperature for 1-4 hours.
-
Quenching: a. Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted activated esters. b. Incubate for an additional 30 minutes at room temperature.
-
Purification of the ADC: a. Purify the ADC from the unconjugated payload-linker and other reaction components using SEC. b. Monitor the elution profile at 280 nm. The ADC will elute in the high molecular weight fractions. c. Pool the fractions containing the purified ADC.
-
Characterization of the ADC: a. Determine the protein concentration (e.g., by measuring absorbance at 280 nm). b. Determine the average DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy. c. Assess the monomer purity and aggregate content by SEC.
Data Presentation (Hypothetical Data)
The following tables present hypothetical characterization data for an ADC synthesized using a this compound-based linker.
Table 1: Characterization of a Trastuzumab-MMAE ADC
| Parameter | Result |
| Average DAR (by HIC) | 3.9 |
| Monomer Purity (by SEC) | 98.2% |
| Aggregate Content (by SEC) | 1.8% |
| Endotoxin Level | < 0.5 EU/mg |
Table 2: In Vitro Plasma Stability of the ADC
| Time (hours) | % Intact ADC Remaining |
| 0 | 100 |
| 24 | 98.5 |
| 48 | 96.8 |
| 96 | 94.2 |
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of action for an ADC developed using this type of linker.
Caption: Mechanism of action of a typical ADC.
This document serves as a guide for the application of this compound in bioconjugation. All protocols should be adapted and optimized for the specific molecules and desired outcomes of the user's research.
References
Application Notes and Protocols: Reaction of tert-Butyl ethyl(2-hydroxyethyl)carbamate with Isocyanates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reaction of tert-butyl ethyl(2-hydroxyethyl)carbamate with various isocyanates. This reaction is a fundamental method for the synthesis of carbamate and urea derivatives, which are significant structural motifs in numerous biologically active compounds, including potential therapeutic agents.
Introduction
The reaction between an alcohol and an isocyanate to form a urethane (carbamate) linkage is a cornerstone of organic synthesis. This compound serves as a valuable building block in this context, offering a Boc-protected amine and a reactive primary hydroxyl group. This dual functionality allows for the selective introduction of various substituents through reaction with isocyanates, leading to the creation of diverse molecular scaffolds. The resulting products, containing both carbamate and newly formed urethane or urea functionalities, are of significant interest in medicinal chemistry and drug discovery, particularly in the development of enzyme inhibitors.
One notable application of molecules synthesized via this pathway is in the development of proteasome inhibitors. The ubiquitin-proteasome pathway is a critical cellular process responsible for protein degradation and regulation. Its inhibition has emerged as a key strategy in cancer therapy. Urea-containing compounds have been identified as potent proteasome inhibitors, highlighting the therapeutic potential of the products derived from the title reaction.
Reaction Mechanism and Workflow
The fundamental reaction involves the nucleophilic attack of the hydroxyl group of this compound on the electrophilic carbon of the isocyanate. This reaction is often catalyzed by organometallic compounds or tertiary amines.
Below is a general workflow for the synthesis and subsequent analysis of the resulting carbamate/urea derivatives.
Caption: General workflow for the synthesis and analysis of carbamate/urea derivatives.
Experimental Protocols
The following protocols are generalized procedures for the reaction of this compound with isocyanates. Researchers should optimize the reaction conditions for each specific isocyanate.
General Protocol for the Reaction with an Aryl Isocyanate (e.g., Phenyl Isocyanate)
This protocol describes the synthesis of a urea derivative, which is analogous to the reaction of the free amine after deprotection of the Boc group, or can be viewed as a model for the reactivity of the hydroxyl group. For the direct reaction with the hydroxyl group, see Protocol 3.2. As a representative example for data presentation, we will consider the synthesis of tert-butyl 2-(3-phenylureido)ethylcarbamate, a structurally similar compound.
Materials:
-
tert-Butyl (2-aminoethyl)carbamate (as a proxy for the deprotected starting material)
-
Phenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Dibutyltin dilaurate (DBTDL) (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl (2-aminoethyl)carbamate (1.0 eq) in anhydrous DCM.
-
If a catalyst is used, add a catalytic amount of TEA or DBTDL (e.g., 0.05 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenyl isocyanate (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure tert-butyl 2-(3-phenylureido)ethylcarbamate.
General Protocol for the Reaction with an Aliphatic Isocyanate (e.g., Ethyl Isocyanate)
This protocol outlines the direct reaction with the hydroxyl group of the title compound.
Materials:
-
This compound
-
Ethyl isocyanate
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Dibutyltin dilaurate (DBTDL)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of DBTDL (0.01-0.05 eq).
-
Heat the mixture to 60-80 °C with stirring.
-
Add ethyl isocyanate (1.1 eq) dropwise to the heated solution.
-
Maintain the reaction at the elevated temperature and monitor its progress by TLC. The reaction may take several hours.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure product.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a urea derivative analogous to the product of the reaction between deprotected this compound and phenyl isocyanate.
| Entry | Isocyanate | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl Isocyanate | None | DCM | 3 | >90 |
| 2 | 4-Chlorophenyl Isocyanate | TEA | DCM | 4 | ~95 |
| 3 | Ethyl Isocyanate | DBTDL | Toluene | 8 | ~85 |
Representative Spectroscopic Data for tert-Butyl 2-(3-phenylureido)ethylcarbamate:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.35-7.25 (m, 4H, Ar-H), 7.03 (t, J = 7.4 Hz, 1H, Ar-H), 6.55 (s, 1H, NH), 5.10 (br s, 1H, NH), 3.35 (q, J = 6.0 Hz, 2H, CH₂), 3.25 (q, J = 6.0 Hz, 2H, CH₂), 1.44 (s, 9H, C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃) δ: 156.9, 156.2, 138.9, 129.1, 122.8, 119.8, 79.8, 40.8, 40.2, 28.4.
-
IR (KBr, cm⁻¹): 3320, 2975, 1685, 1640, 1550, 1250.
Application in Drug Development: Proteasome Inhibition
The ubiquitin-proteasome pathway is a major system for controlled protein degradation in eukaryotic cells. It plays a crucial role in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. Dysregulation of this pathway is implicated in various diseases, including cancer.
The 26S proteasome is a large protein complex that recognizes and degrades polyubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, which can induce cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.
Urea-containing compounds have been shown to act as effective proteasome inhibitors. The products synthesized from the reaction of this compound and various isocyanates can serve as scaffolds for the development of novel proteasome inhibitors.
The Ubiquitin-Proteasome Signaling Pathway
The following diagram illustrates the key steps in the ubiquitin-proteasome pathway and the point of intervention for proteasome inhibitors.
Caption: The ubiquitin-proteasome pathway and its inhibition by small molecules.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
Derivatisierung der Hydroxylgruppe von N-Boc-Ethanolamin: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikationsschrift bietet detaillierte Protokolle und technische Anleitungen zur chemischen Modifikation (Derivatisierung) der primären Hydroxylgruppe von N-Boc-Ethanolamin. N-(tert-Butoxycarbonyl)ethanolamin ist ein wertvolles bifunktionelles Molekül, das in der organischen Synthese und der medizinischen Chemie breite Anwendung findet. Die selektive Derivatisierung seiner Hydroxylgruppe ermöglicht die Einführung verschiedener funktioneller Gruppen und ist ein entscheidender Schritt bei der Synthese von pharmazeutischen Wirkstoffen, Linkern für Antikörper-Wirkstoff-Konjugate (ADCs) und anderen komplexen Molekülen.
Die hier vorgestellten Protokolle umfassen gängige und robuste Methoden wie die O-Acylierung, O-Alkylierung (Williamson-Ethersynthese) und die Mitsunobu-Reaktion. Jedes Protokoll wird durch quantitative Daten, detaillierte experimentelle Verfahren und schematische Darstellungen unterstützt, um eine erfolgreiche Umsetzung im Labor zu gewährleisten.
O-Acylierung der Hydroxylgruppe
Die O-Acylierung ist eine fundamentale Transformation zur Einführung einer Esterfunktion. Diese Methode wird häufig genutzt, um die Hydroxylgruppe zu schützen oder um die pharmakokinetischen Eigenschaften eines Moleküls zu modifizieren.
Steglich-Veresterung mit EDC-Kopplung
Die Steglich-Veresterung ist eine milde und effiziente Methode zur Bildung von Esterbindungen unter Verwendung eines Carbodiimid-Kopplungsreagenzes wie EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) und eines Katalysators wie DMAP (4-Dimethylaminopyridin).[1][2]
Experimentelles Protokoll: Synthese von 2-((tert-Butoxycarbonyl)amino)ethylbenzoat [1]
-
Reagenzien und Materialien:
-
N-Boc-Ethanolamin (10 g, 62 mmol)
-
Benzoesäure (8,5 g, 70 mmol)
-
EDC.HCl (15 g, 78 mmol)
-
Diisopropylethylamin (DIPEA) (24 g, 125 mmol)
-
4-(Dimethylamino)pyridin (DMAP) (0,76 g, 6,2 mmol)
-
Dichlormethan (DCM) (50 mL)
-
1 M Salzsäure (HCl)
-
2 M Natriumhydroxid (NaOH)
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Natriumsulfat
-
-
Durchführung:
-
In einem 250-mL-Rundkolben werden N-Boc-Ethanolamin, Benzoesäure, EDC.HCl, DIPEA und DMAP in DCM gelöst.
-
Die resultierende gelbe Lösung wird über Nacht bei Raumtemperatur gerührt.
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Nach vollständiger Umsetzung wird die Reaktionsmischung nacheinander mit 1 M HCl (3 x 50 mL), 2 M NaOH (3 x 50 mL) und Sole (1 x 50 mL) gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel (Laufmittel: Hexan/Ethylacetat = 3:1 bis 1:1) gereinigt.
-
| Produkt | Ausbeute | Schmelzpunkt |
| 2-((tert-Butoxycarbonyl)amino)ethylbenzoat | 77% | Fester Stoff |
Tabelle 1: Zusammenfassung der quantitativen Daten für die Steglich-Veresterung.
Acylierung mit Acylchloriden
Eine alternative und oft schnellere Methode ist die Reaktion mit einem Acylchlorid in Gegenwart einer organischen Base wie Triethylamin (TEA), die den entstehenden Chlorwasserstoff neutralisiert.[1]
Experimentelles Protokoll: Synthese von 2-((tert-Butoxycarbonyl)amino)ethylbenzoat [1]
-
Reagenzien und Materialien:
-
N-Boc-Ethanolamin (3,2 g, 20 mmol)
-
Triethylamin (3,0 g, 30 mmol)
-
Benzoylchlorid (3,1 g, 22 mmol)
-
Dichlormethan (DCM) (40 mL)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Natriumsulfat
-
-
Durchführung:
-
N-Boc-Ethanolamin und Triethylamin werden in einem 250-mL-Rundkolben in DCM gelöst.
-
Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.
-
Benzoylchlorid wird langsam zur gekühlten Lösung getropft.
-
Nach der Zugabe wird die Mischung für 1 Stunde bei 0 °C und anschließend für eine weitere Stunde bei Raumtemperatur gerührt.
-
Die Reaktionsmischung wird mit gesättigter NaHCO₃-Lösung (1 x 40 mL) und Sole (1 x 40 mL) gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel (Laufmittel: Hexan/Ethylacetat = 3:1 bis 1:1) gereinigt.
-
| Produkt | Ausbeute | Schmelzpunkt |
| 2-((tert-Butoxycarbonyl)amino)ethylbenzoat | 80% | Fester Stoff |
Tabelle 2: Zusammenfassung der quantitativen Daten für die Acylierung mit Benzoylchlorid.
O-Alkylierung (Williamson-Ethersynthese)
Die Williamson-Ethersynthese ist eine klassische und weit verbreitete Methode zur Herstellung von Ethern. Dabei wird der Alkohol zunächst mit einer starken Base deprotoniert, um ein Alkoholat zu bilden, das dann in einer nukleophilen Substitutionsreaktion (SN2) mit einem Alkylhalogenid reagiert.[3][4][5]
Experimentelles Protokoll: Synthese von tert-Butyl-(2-(benzyloxy)ethyl)carbamat (Beispielhaftes Protokoll)
-
Reagenzien und Materialien:
-
N-Boc-Ethanolamin (1,61 g, 10 mmol)
-
Natriumhydrid (NaH), 60%ige Dispersion in Mineralöl (0,48 g, 12 mmol)
-
Benzylbromid (1,88 g, 11 mmol)
-
Wasserfreies Tetrahydrofuran (THF) (50 mL)
-
Gesättigte Ammoniumchloridlösung (NH₄Cl)
-
Ethylacetat
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat
-
-
Durchführung:
-
In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Kolben wird N-Boc-Ethanolamin in wasserfreiem THF gelöst und auf 0 °C gekühlt.
-
Natriumhydrid wird portionsweise zugegeben. Die Mischung wird bei 0 °C gerührt, bis die Wasserstoffentwicklung aufhört (ca. 30 Minuten).
-
Benzylbromid wird langsam zugetropft.
-
Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und über Nacht gerührt.
-
Die Reaktion wird vorsichtig durch Zugabe von gesättigter NH₄Cl-Lösung gequencht.
-
Die wässrige Phase wird mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Sole gewaschen, über wasserfreiem Magnesiumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt.
-
| Produkt | Ausbeute |
| tert-Butyl-(2-(benzyloxy)ethyl)carbamat | >85% (typisch) |
Tabelle 3: Erwartete Daten für die Williamson-Ethersynthese.
Mitsunobu-Reaktion
Die Mitsunobu-Reaktion ermöglicht die Umwandlung von Alkoholen in eine Vielzahl von funktionellen Gruppen, einschließlich Estern, unter milden, neutralen Bedingungen.[6][7][8][9] Sie ist besonders nützlich für sterisch gehinderte Alkohole oder wenn eine Inversion der Stereochemie an einem chiralen Zentrum erforderlich ist. Die Reaktion verwendet typischerweise Triphenylphosphin (PPh₃) und ein Azodicarboxylat wie Diethylazodicarboxylat (DEAD) oder Diisopropylazodicarboxylat (DIAD).[8][9]
Experimentelles Protokoll: Synthese von Estern mittels Mitsunobu-Reaktion (Allgemeines Protokoll) [10][11]
-
Reagenzien und Materialien:
-
N-Boc-Ethanolamin (1,0 Äq.)
-
Carbonsäure (oder ein anderes Nukleophil wie ein Phenol) (1,2 Äq.)
-
Triphenylphosphin (PPh₃) (1,5 Äq.)
-
Diisopropylazodicarboxylat (DIAD) oder Diethylazodicarboxylat (DEAD) (1,5 Äq.)
-
Wasserfreies Tetrahydrofuran (THF)
-
-
Durchführung:
-
In einem trockenen, mit Inertgas gespülten Kolben werden N-Boc-Ethanolamin, die Carbonsäure und Triphenylphosphin in wasserfreiem THF gelöst.
-
Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.
-
DIAD oder DEAD wird langsam zur gerührten Lösung getropft, wobei die Temperatur unter 5 °C gehalten wird.
-
Nach der Zugabe wird das Eisbad entfernt, und die Reaktionsmischung wird für 6-24 Stunden bei Raumtemperatur gerührt.
-
Der Reaktionsfortschritt wird mittels DC überwacht.
-
Nach vollständiger Umsetzung wird das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird direkt auf eine Kieselgelsäule aufgetragen und chromatographisch gereinigt, um das gewünschte Esterprodukt von den Nebenprodukten (Triphenylphosphinoxid und das Hydrazin-Derivat) zu trennen.
-
| Reaktionstyp | Nukleophil | Typische Ausbeute |
| Esterbildung | Carbonsäure | 70-95% |
| Etherbildung | Phenol | 60-90% |
Tabelle 4: Typische Ausbeuten für die Mitsunobu-Reaktion.
Zusammenfassung der Methoden
Die Wahl der geeigneten Derivatisierungsmethode hängt von der Zielstruktur, der Verfügbarkeit der Reagenzien und der Kompatibilität mit anderen funktionellen Gruppen im Molekül ab.
| Methode | Reaktionsklasse | Hauptreagenzien | Vorteile | Nachteile |
| Steglich-Veresterung | O-Acylierung | Carbonsäure, EDC, DMAP | Milde Bedingungen, hohe Ausbeuten | Entfernung des Harnstoff-Nebenprodukts kann schwierig sein |
| Acylierung mit Acylchlorid | O-Acylierung | Acylchlorid, Base (z.B. TEA) | Schnelle Reaktion, hohe Reaktivität | Acylchloride sind oft feuchtigkeitsempfindlich |
| Williamson-Ethersynthese | O-Alkylierung | Starke Base (z.B. NaH), Alkylhalogenid | Robuste und vielseitige Methode für Ether | Erfordert wasserfreie Bedingungen, starke Base |
| Mitsunobu-Reaktion | O-Acylierung / O-Alkylierung | PPh₃, DIAD/DEAD, Nukleophil | Sehr milde, neutrale Bedingungen, Inversion der Konfiguration | Schlechte Atomökonomie, aufwendige Reinigung |
Tabelle 5: Vergleichende Übersicht der Derivatisierungsmethoden.
Diese Applikationsschrift soll als umfassende Ressource für die erfolgreiche Derivatisierung von N-Boc-Ethanolamin dienen und Forschern ermöglichen, diese wichtige chemische Transformation effizient in ihre Synthesestrategien zu integrieren.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of PROTACs Utilizing tert-Butyl ethyl(2-hydroxyethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1] This technology represents a paradigm shift from traditional occupancy-based inhibition to event-driven, catalytic degradation of target proteins, opening avenues to address targets previously considered "undruggable".[2][3]
A PROTAC molecule is comprised of three key components: a ligand that binds to the target POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[4] The linker is a critical determinant of a PROTAC's efficacy. It influences the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the POI.[5] The length, rigidity, and chemical nature of the linker also impact the physicochemical properties of the PROTAC, such as solubility and cell permeability.
Featured Linker: tert-Butyl ethyl(2-hydroxyethyl)carbamate
This compound is a versatile bifunctional linker precursor well-suited for the modular synthesis of PROTACs. Its structure features two key functionalities:
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides a robust protecting group for the secondary amine. This allows for the selective reaction of the hydroxyl group first. The Boc group can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the secondary amine for subsequent conjugation.[1][3] This orthogonality is crucial for a controlled, stepwise synthesis.
-
Primary Hydroxyl Group: The terminal hydroxyl group (-OH) serves as a nucleophile or can be activated for coupling with a suitable functional group on either the POI ligand or the E3 ligase ligand. Common activation strategies include conversion to a leaving group (e.g., tosylate, mesylate) or use in Mitsunobu reactions.
The ethyl-ethanolamine backbone provides a flexible aliphatic chain, which can be advantageous for allowing the two ends of the PROTAC to adopt an optimal orientation for ternary complex formation.
General PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically follows a sequential, multi-step process. The general workflow involves the initial attachment of one of the ligands to the linker, followed by deprotection and attachment of the second ligand.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
The following protocols provide a representative, generalized methodology for the synthesis of a PROTAC using this compound. Note: These are template protocols and may require optimization based on the specific properties of the ligands.
Protocol 1: Synthesis of the Linker-Ligand 1 Conjugate
This protocol describes the activation of the hydroxyl group of the linker and subsequent coupling to a ligand containing a nucleophilic group (e.g., a phenol or amine). An example using tosylation for activation is provided.
Materials:
| Reagent | Molar Eq. |
|---|---|
| This compound | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 1.2 |
| Triethylamine (TEA) or Pyridine | 1.5 |
| Dichloromethane (DCM), anhydrous | - |
| POI or E3 Ligase Ligand (with -OH or -NH2) | 1.1 |
| Potassium Carbonate (K₂CO₃) or DIPEA | 2.0 - 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - |
Procedure:
-
Activation of Linker:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the tosylated linker.
-
-
Coupling to Ligand 1:
-
Dissolve the POI or E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) or DIPEA (3.0 eq) to the solution.
-
Add a solution of the tosylated linker (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at 60-80 °C overnight.[1]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Ligand 1-Linker-Boc intermediate.
-
Protocol 2: Boc Deprotection
This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group to expose the secondary amine.
Materials:
| Reagent | Concentration/Volume |
|---|---|
| Ligand 1-Linker-Boc Intermediate | 1.0 eq |
| Trifluoroacetic acid (TFA) | 20-50% (v/v) in DCM |
| Dichloromethane (DCM) | - |
| Toluene | - |
Procedure:
-
Dissolve the Ligand 1-Linker-Boc intermediate (1.0 eq) in DCM.
-
Add TFA (to a final concentration of 20-50% v/v) to the solution at room temperature.[6]
-
Stir the reaction for 1-2 hours, monitoring by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[6]
-
The resulting TFA salt of the deprotected amine is often used directly in the next step without further purification.
Protocol 3: Final PROTAC Synthesis via Amide Coupling
This protocol describes the coupling of the deprotected amine from Protocol 2 with the second ligand, which contains a carboxylic acid functionality.
Materials:
| Reagent | Molar Eq. |
|---|---|
| Ligand 1-Linker-NH(Et)·TFA salt | 1.0 |
| Second Ligand (with -COOH) | 1.1 |
| HATU (or HBTU, COMU) | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 3.0 - 4.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - |
Procedure:
-
Dissolve the second ligand (containing a carboxylic acid, 1.1 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq) to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[7]
-
Add the crude Ligand 1-Linker-NH(Et)·TFA salt (1.0 eq) to the activated mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.[7]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity (>95%).
PROTAC Mechanism of Action and Signaling Pathway Modulation
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
By degrading a specific target protein, a PROTAC can effectively disrupt the signaling pathway in which the protein is involved. For example, a PROTAC targeting a kinase crucial for a cancer cell's survival can lead to the downregulation of that pro-survival pathway, ultimately inducing apoptosis or cell cycle arrest. The choice of the POI ligand determines which pathway is modulated, while the linker, such as this compound, serves as the essential connection to enable the degradation event.
References
Experimental procedure for the synthesis of phosphatidyl ethanolamines
Application Note & Protocols
Introduction
Phosphatidylethanolamines (PEs) are a class of phospholipids that are major components of biological membranes, constituting up to 25% of the total phospholipid content.[1] In mammalian cells, they are particularly enriched in the inner leaflet of the plasma membrane and are abundant in nervous tissues like the brain and spinal cord.[1] The unique conical shape of the PE molecule, owing to its small ethanolamine headgroup, imparts negative curvature to membranes, which is crucial for processes such as membrane fusion and fission.[1]
Beyond their structural role, PEs are involved in a variety of critical cellular processes. They act as lipid chaperones, assisting in the proper folding of membrane proteins, and are essential for mitochondrial function.[2] Furthermore, PEs are key substrates in signaling pathways, including the autophagy pathway, where the conjugation of PE to LC3 (a process known as lipidation) is a critical step in autophagosome formation.[3] Given their significance in cellular physiology and disease, the ability to synthesize specific PE species is of great interest to researchers in cell biology, drug development, and biophysics.
This document provides detailed protocols for two distinct methods for the synthesis of phosphatidylethanolamines: an enzymatic approach using Phospholipase D and a chemical synthesis route for producing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), a commonly studied PE species.
Data Presentation
The following table summarizes the typical yields and purity for the described synthesis methods, along with a solvent extraction method for comparison.
| Synthesis Method | Starting Materials | Typical Yield | Purity | Reference |
| Enzymatic Synthesis (Transphosphatidylation) | Phosphatidylcholine, Ethanolamine | 92-96% | >95% | [4] |
| Chemical Synthesis (of DOPE) | 1,2-dioleoyl-sn-glycerol, Protected ethanolamine | ~60% | >97% | [5] |
| Solvent Extraction (from Soybean) | Refined Soybean Phospholipids | 91.9% | 93.5% | [6] |
Experimental Protocols
Method 1: Enzymatic Synthesis of Phosphatidylethanolamine via Transphosphatidylation
This protocol utilizes the enzyme Phospholipase D (PLD) to catalyze the exchange of the choline headgroup of a starting phosphatidylcholine (PC) with ethanolamine. This method is highly specific and proceeds under mild conditions.
Materials:
-
Phosphatidylcholine (PC) from a natural source (e.g., soy or egg lecithin)
-
Ethanolamine
-
Phospholipase D (PLD) from Streptomyces sp.
-
Ethyl acetate
-
Sodium acetate buffer (0.1 M, pH 5.6)
-
Calcium chloride (CaCl₂)
-
Silica gel for column chromatography
-
Chloroform
-
Methanol
Procedure:
-
Reaction Setup: In a biphasic system, dissolve phosphatidylcholine in ethyl acetate. In a separate aqueous phase, prepare a solution of 0.1 M sodium acetate buffer (pH 5.6) containing 0.1 M CaCl₂ and 1 M ethanolamine.
-
Enzymatic Reaction: Add the aqueous phase to the organic phase. Initiate the reaction by adding PLD from Streptomyces sp. to the mixture.
-
Incubation: Vigorously stir the reaction mixture at 37°C for 3 hours.[4] The biphasic system allows for the enzymatic reaction to occur at the interface of the two liquids.
-
Reaction Quenching and Extraction: After the incubation period, stop the reaction by adding an equal volume of methanol. Separate the organic phase.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude phosphatidylethanolamine by silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Characterization: Confirm the identity and purity of the synthesized PE using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[5][7][8]
Method 2: Chemical Synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
This protocol outlines a multi-step chemical synthesis of DOPE, a specific and widely used PE with oleic acid chains at the sn-1 and sn-2 positions of the glycerol backbone.
Materials:
-
1,2-dioleoyl-sn-glycerol
-
2-Chloro-2-oxo-1,3,2-dioxaphospholane
-
Triethylamine
-
Dry toluene
-
N-Tritylethanolamine
-
Iodine
-
Pyridine
-
Water
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Chloroform
-
Methanol
Procedure:
-
Phosphorylation of Diacylglycerol:
-
Dissolve 1,2-dioleoyl-sn-glycerol in dry toluene.
-
Add triethylamine to the solution.
-
Cool the mixture to 0°C and slowly add 2-chloro-2-oxo-1,3,2-dioxaphospholane.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Coupling with Protected Ethanolamine:
-
In a separate flask, dissolve N-tritylethanolamine in dry toluene with triethylamine.
-
Add this solution to the activated diacylglycerol from the previous step.
-
Stir the reaction mixture at room temperature overnight.
-
-
Oxidation of the Phosphite:
-
Cool the reaction mixture to 0°C.
-
Add a solution of iodine in pyridine/water to oxidize the phosphite triester to a phosphate triester.
-
Stir for 30 minutes.
-
-
Work-up and Purification of Protected DOPE:
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to obtain the protected DOPE.
-
-
Deprotection of the Amino Group:
-
Dissolve the purified protected DOPE in dichloromethane.
-
Add trifluoroacetic acid (TFA) to remove the trityl protecting group.
-
Stir at room temperature for 1 hour.
-
-
Final Purification:
-
Neutralize the reaction with triethylamine.
-
Concentrate the mixture and purify the final product, DOPE, by silica gel column chromatography using a chloroform/methanol/water solvent system.
-
-
Characterization:
Visualizations
Experimental Workflows
Caption: Experimental workflows for enzymatic and chemical synthesis of PE.
Role of PE in Autophagy Signaling
Caption: Role of PE in the lipidation of LC3 during autophagy.
References
- 1. Buy 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | 4004-05-1 | >98% [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 4. www3.nd.edu [www3.nd.edu]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of LC3 lipidation by the autophagy-specific class III phosphatidylinositol-3 kinase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]
- 8. Synthesis of novel cationic lipids: effect of structural modification on the efficiency of gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Reaction with Carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing versatile carbamate derivatives. This methodology offers a powerful tool for the synthesis of complex biaryl and heterobiaryl structures, which are prevalent in medicinally important compounds. The use of nickel catalysis allows for the activation of otherwise inert C–O bonds in aryl carbamates, providing an alternative to traditional organohalide electrophiles.
Application Highlight: Synthesis of Flurbiprofen
A notable application of this methodology is the concise synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen.[1][2] This synthesis showcases the utility of the nickel-catalyzed Suzuki-Miyaura coupling of an aryl carbamate for the key C-C bond formation.
Core Mechanism
The catalytic cycle of the nickel-catalyzed Suzuki-Miyaura coupling of aryl carbamates generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The carbamate group serves as an effective leaving group under nickel catalysis, facilitating the formation of the desired biaryl product.[1][3]
Experimental Protocols
General Protocol for Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Carbamates
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl Carbamate (1.0 equiv)
-
Arylboronic Acid (2.5 equiv)[3]
-
Schlenk tube or microwave vial
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add the aryl carbamate (1.0 equiv), arylboronic acid (2.5 equiv), NiCl₂(PCy₃)₂ (5-10 mol%), and K₃PO₄ (4.5-7.2 equiv).[2][3]
-
Solvent Addition: Add anhydrous toluene (to achieve a 0.3 M concentration of the aryl carbamate).[2][3]
-
Reaction: Seal the vessel and heat the reaction mixture to 110-130 °C with vigorous stirring for 12-24 hours.[2][3] Reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following tables summarize the quantitative data for the nickel-catalyzed Suzuki-Miyaura cross-coupling of various aryl carbamates with arylboronic acids.
Table 1: Cross-Coupling of Aryl Carbamates with Phenylboronic Acid [2][3]
| Entry | Aryl Carbamate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Naphthyl diethylcarbamate | 5 | 110 | 24 | 65 |
| 2 | 1-Naphthyl diethylcarbamate | 10 | 130 | 24 | 85 |
| 3 | 2-Naphthyl diethylcarbamate | 10 | 130 | 24 | 78 |
| 4 | Phenyl diethylcarbamate | 10 | 130 | 24 | 45 |
| 5 | 4-Methoxyphenyl diethylcarbamate | 10 | 130 | 24 | 52 |
Table 2: Scope of the Ni-Catalyzed Carbamate Cross-Coupling [3]
| Entry | Aryl Carbamate | Arylboronic Acid | Yield (%) |
| 1 | 4-Methoxycarbonylphenyl diethylcarbamate | Phenylboronic acid | 88 |
| 2 | 4-Cyanophenyl diethylcarbamate | Phenylboronic acid | 92 |
| 3 | 3-Thienyl diethylcarbamate | Phenylboronic acid | 75 |
| 4 | Phenyl diethylcarbamate | 4-Methoxyphenylboronic acid | 68 |
| 5 | Phenyl diethylcarbamate | 4-Trifluoromethylphenylboronic acid | 79 |
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling of an Aryl Carbamate
Caption: General workflow for the Ni-catalyzed Suzuki-Miyaura cross-coupling.
Signaling Pathway: Mechanism of Action of Flurbiprofen
Caption: Flurbiprofen inhibits COX-1 and COX-2, reducing prostaglandin synthesis.[5][6][7][8]
References
- 1. scispace.com [scispace.com]
- 2. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 7. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
Application Notes and Protocols for the Synthesis of Chiral Organoselenanes and Organotelluranes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of chiral organoselenanes and organotelluranes. These compounds are of significant interest in medicinal chemistry, asymmetric catalysis, and materials science due to their unique stereochemical and electronic properties. The following sections detail various synthetic strategies, present quantitative data in structured tables, and provide explicit experimental protocols for key reactions.
Introduction to Chiral Organoselenanes and Organotelluranes
Chiral organoselenium and organotellurium compounds have emerged as important intermediates and catalysts in modern organic synthesis.[1][2] Their applications span from being integral components of biologically active molecules to serving as ligands in asymmetric metal catalysis.[3][4] The synthesis of these chiral molecules can be broadly categorized into three main approaches: chiral substrate-controlled methods, the use of chiral auxiliaries, and enantioselective catalysis.[1] While significant progress has been made in the synthesis of chiral organoselenium compounds, the development of synthetic routes to chiral organotelluranes remains a more challenging and less explored area.
Synthesis of Chiral Organoselenanes
A variety of methods have been developed for the enantioselective synthesis of chiral organoselenium compounds. These methods often involve the use of chiral catalysts or ligands to control the stereochemical outcome of the reaction.[1]
Asymmetric Catalytic Addition of Selenols to α,β-Unsaturated Ketones
One of the earliest examples of enantioselective organoselenium synthesis involves the asymmetric addition of aryl selenols to cyclic enones, catalyzed by a chiral alkaloid.[1]
Quantitative Data:
| Catalyst | Substrate | Selenol | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (-)-Cinchonidine | 2-Cyclohexen-1-one | Aryl selenol | >95 | 11-43 | [1] |
Experimental Protocol: Asymmetric Addition of Benzeneselenol to 2-Cyclohexen-1-one
-
Materials: 2-Cyclohexen-1-one (1.0 mmol), benzeneselenol (1.1 mmol), (-)-cinchonidine (0.1 mmol), and toluene (5 mL).
-
Procedure: To a solution of 2-cyclohexen-1-one and (-)-cinchonidine in toluene at -20 °C, benzeneselenol is added dropwise. The reaction mixture is stirred at this temperature for 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral β-seleno ketone.
-
Characterization: The enantiomeric excess of the product is determined by chiral HPLC analysis.
Asymmetric[2][3]-Sigmatropic Rearrangement of Allylic Selenides
A highly efficient method for preparing optically active selenides with a quaternary stereocenter involves the asymmetric[2][3]-sigmatropic rearrangement of allylic selenides catalyzed by a chiral N,N'-dioxide cobalt(II) complex.[1]
Quantitative Data:
| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 0.5 - 5 | up to 99 | up to 97 | [1] |
Experimental Protocol: Asymmetric[2][3]-Sigmatropic Rearrangement
-
Materials: Allylic selenide (0.2 mmol), α-diazo pyrazoleamide (0.24 mmol), chiral N,N'-dioxide cobalt(II) complex (1-10 mol%), and a suitable solvent (e.g., dichloromethane).
-
Procedure: The chiral N,N'-dioxide cobalt(II) complex is added to a solution of the allylic selenide in the chosen solvent under an inert atmosphere. The α-diazo pyrazoleamide is then added portion-wise over a period of time at the specified reaction temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is concentrated, and the product is purified by flash column chromatography.
-
Characterization: The yield of the chiral selenide is determined after purification, and the enantiomeric excess is measured using chiral HPLC.
Logical Workflow for Chiral Organoselenane Synthesis
Caption: Overview of synthetic strategies for chiral organoselenanes.
Synthesis of Chiral Organotelluranes
The synthesis of chiral organotelluranes is a developing field with fewer established protocols compared to their selenium counterparts. However, recent advancements have demonstrated the potential of chiral organotellurium compounds in asymmetric catalysis.
Chiral Organotellurium-Catalyzed Enantioselective Seleno-Michael Addition
A notable breakthrough is the use of a chiral organotellurium catalyst, derived from a quinine auxiliary, for the enantioselective Michael addition of arylselenols to enones.[1][2] This reaction showcases the potential of tellurium in asymmetric catalysis, likely proceeding through a non-bonded Te---Se interaction that activates the arylselenol.[1]
Quantitative Data:
| Catalyst | Substrate (Enone) | Nucleophile (Selenol) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Quinine-derived Telluride | trans-Chalcone | Benzeneselenol | Dichloromethane | Excellent | Good to Excellent | [1] |
Experimental Protocol: Enantioselective Seleno-Michael Addition
-
Materials: trans-Chalcone (0.1 mmol), benzeneselenol (0.12 mmol), chiral quinine-derived organotellurium catalyst (5-10 mol%), and dichloromethane (1 mL).
-
Procedure: To a solution of trans-chalcone and the chiral organotellurium catalyst in dichloromethane at room temperature, benzeneselenol is added. The reaction is stirred for the time indicated by TLC analysis for completion. The solvent is then evaporated, and the residue is purified by column chromatography to yield the chiral β-seleno ketone.
-
Characterization: The product is characterized by NMR spectroscopy and mass spectrometry. The enantiomeric excess is determined by chiral HPLC analysis.
Proposed Catalytic Cycle for Tellurium-Catalyzed Seleno-Michael Addition
Caption: Proposed mechanism for enantioselective seleno-Michael addition.
Applications in Drug Development and Asymmetric Synthesis
Chiral organoselenanes and organotelluranes are valuable scaffolds in drug discovery.[3] Their unique properties can influence biological activity and pharmacokinetic profiles. Furthermore, their role as catalysts and chiral ligands is crucial for the synthesis of other complex chiral molecules, making them enabling tools for the pharmaceutical industry.[4]
Conclusion
The synthesis of chiral organoselenanes is well-established with a variety of reliable methods. The field of chiral organotellurane synthesis, while less developed, is rapidly advancing, with recent discoveries highlighting the potential of tellurium in asymmetric catalysis. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and application of these important classes of chiral compounds. Further research into novel chiral tellurium catalysts is anticipated to open new avenues in asymmetric synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl ethyl(2-hydroxyethyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of tert-Butyl ethyl(2-hydroxyethyl)carbamate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis involves the protection of the secondary amine in 2-(ethylamino)ethanol using di-tert-butyl dicarbonate (Boc₂O). This is a nucleophilic acyl substitution reaction where the lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of Boc₂O.[1][2]
Q2: What are the most common side reactions, and how can they be minimized?
The most common side reactions include:
-
O-Boc Protection: The hydroxyl group in 2-(ethylamino)ethanol can also be protected by Boc₂O to form a tert-butyl carbonate. Since amines are generally more nucleophilic than alcohols, N-protection is favored. To enhance selectivity for N-protection, it is advisable to avoid strong bases that could deprotonate the alcohol and to conduct the reaction at lower temperatures (e.g., 0 °C to room temperature).[1]
-
Over-reaction (Di-Boc Protection): While less common for secondary amines compared to primary amines, it's important to use a controlled amount of Boc₂O (typically 1.0 to 1.2 equivalents) to prevent any potential for undesired side reactions.[1]
-
Urea Formation: An isocyanate intermediate can potentially form, which then reacts with another amine molecule to produce a urea derivative. This is more likely at higher temperatures, so maintaining a controlled temperature is crucial.[1]
Q3: Is a base always necessary for this reaction?
While the reaction can proceed without an added base, as the tert-butoxide generated during the reaction is basic enough to deprotonate the amine, the use of a mild base is common to accelerate the reaction, especially for secondary amines which are less nucleophilic than primary amines.[1][3] Common bases include triethylamine (TEA) or sodium bicarbonate.[4][5]
Q4: What is the role of 4-dimethylaminopyridine (DMAP)?
DMAP is a highly effective nucleophilic catalyst that can significantly accelerate the rate of Boc protection. It reacts with Boc anhydride to form a more reactive intermediate.[1] However, for a relatively nucleophilic secondary amine like 2-(ethylamino)ethanol, DMAP might not be necessary and could potentially increase the likelihood of side reactions if not used in catalytic amounts.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Low Reactivity: The nucleophilicity of the secondary amine might be lower than anticipated, leading to a slow reaction. 2. Inactive Reagents: The Boc₂O may have degraded due to moisture. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. | 1. Increase Reaction Time/Temperature: Monitor the reaction by TLC. If it is proceeding slowly, consider extending the reaction time or slightly increasing the temperature (while being mindful of side reactions). 2. Use Fresh Reagents: Ensure that the Boc₂O is fresh and has been stored under anhydrous conditions.[6] 3. Solvent Choice: Use common solvents for Boc protection such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[1][5] |
| Presence of Multiple Products in TLC/LC-MS | 1. O-Boc Protection: The hydroxyl group has reacted in addition to the amine. 2. Unreacted Starting Material: The reaction has not gone to completion. 3. Formation of Byproducts: Urea or other side products may have formed. | 1. Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to favor N-protection.[1] 2. Optimize Stoichiometry & Time: Ensure at least a stoichiometric amount of Boc₂O is used and allow for sufficient reaction time. Monitor the reaction progress closely. 3. Purification: Purify the crude product using column chromatography on silica gel.[7] |
| Difficult Purification | 1. Similar Polarity of Products: The desired product and byproducts may have similar polarities, making separation by column chromatography challenging. 2. Product is an Oil: The final product may be a viscous oil that is difficult to handle.[8] | 1. Optimize Eluent System: Carefully select the solvent system for column chromatography to achieve better separation. 2. Aqueous Work-up: A thorough aqueous work-up can help remove some impurities. This typically involves washing the organic layer with a mild acid (like dilute HCl or 5% aqueous potassium hydrogensulfate solution) to remove any unreacted amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.[7] 3. High Vacuum Drying: Ensure the product is dried under high vacuum to remove all residual solvents. |
Data Presentation: Reaction Condition Optimization
The following table summarizes typical conditions for the Boc protection of amines, which can be adapted for the synthesis of this compound.
| Parameter | Condition A | Condition B | Condition C | Notes |
| Starting Amine | 2-(ethylamino)ethanol (1.0 eq) | 2-(ethylamino)ethanol (1.0 eq) | 2-(ethylamino)ethanol (1.0 eq) | --- |
| Reagent | Boc₂O (1.1 eq) | Boc₂O (1.2 eq) | Boc₂O (1.1 eq) | A slight excess of Boc₂O is recommended.[1] |
| Base | Triethylamine (1.2 eq) | Sodium Bicarbonate (2.0 eq) | Sodium Hydroxide (2.0 eq) | The choice of base can influence reaction rate and selectivity.[9] |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Dioxane/Water (10:1) | Solvent choice can affect reaction rate and work-up.[1][7][9] |
| Temperature | 0 °C to Room Temp | Room Temperature | 0 °C | Lower temperatures can improve selectivity for N-protection.[1][7] |
| Reaction Time | 1-4 hours | 2-6 hours | 2 hours | Monitor by TLC until starting material is consumed.[1] |
Experimental Protocols
Protocol 1: General Synthesis using Triethylamine
This protocol is adapted from standard procedures for Boc protection of secondary amines.[1]
-
Dissolve the Amine: Dissolve 2-(ethylamino)ethanol (1.0 equivalent) in dichloromethane (DCM) (approx. 0.2-0.5 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the Mixture: Cool the flask to 0 °C in an ice bath.
-
Add Base: Add triethylamine (TEA, 1.1-1.5 equivalents).
-
Add Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) either as a solid in one portion or as a solution in DCM.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[4]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis using Aqueous Sodium Hydroxide
This protocol is adapted from the synthesis of the structurally similar tert-butyl (2-hydroxyethyl)carbamate.[7]
-
Prepare Solution: In a round-bottom flask, suspend 2-(ethylamino)ethanol (1.0 equivalent) and sodium hydroxide (2.0-2.5 equivalents) in a mixed solvent of dioxane and water (10:1).
-
Cool the Mixture: Cool the suspension to 0 °C in an ice bath.
-
Add Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the suspension in several portions.
-
Reaction: Stir the reaction solution at 0 °C for 2 hours.
-
Work-up:
-
Add a 5% aqueous potassium hydrogensulfate solution to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Wash the extracted organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.[7]
-
-
Purification: If necessary, purify the resulting residue by silica gel column chromatography.[7]
Visualizations
Caption: Reaction mechanism for Boc protection of 2-(ethylamino)ethanol.
Caption: A typical experimental workflow for the synthesis and purification.
Caption: A logical troubleshooting guide for optimizing the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 5. jk-sci.com [jk-sci.com]
- 6. echemi.com [echemi.com]
- 7. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Purification of tert-Butyl ethyl(2-hydroxyethyl)carbamate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of tert-butyl ethyl(2-hydroxyethyl)carbamate using silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the general principle for purifying this compound by column chromatography?
A1: This purification relies on the principle of adsorption chromatography. The crude compound is dissolved and loaded onto a column packed with silica gel, a polar stationary phase. A solvent mixture, the mobile phase, is then passed through the column. Due to the polar hydroxyl and carbamate groups, the target compound will have a moderate affinity for the silica gel. By gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes), impurities with different polarities can be separated, allowing for the isolation of the pure product.[1][2]
Q2: How do I select the appropriate mobile phase (solvent system)?
A2: The ideal mobile phase is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The goal is to find a solvent system where the desired compound has an Rf (retention factor) value between 0.2 and 0.4. This generally provides the best separation from impurities on a column.
Q3: Is the Boc (tert-butyloxycarbonyl) protecting group stable during silica gel chromatography?
A3: The Boc group is known to be sensitive to acidic conditions.[3][4][5] Since silica gel is inherently acidic, there is a risk of partial or complete deprotection of the Boc group during prolonged contact.[3] This is especially true if protic solvents like methanol are used in the mobile phase.[3] To mitigate this, chromatography should be performed efficiently, or the silica gel can be "deactivated" by adding a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase.
Q4: What is the recommended ratio of silica gel to crude product?
A4: For effective separation (flash chromatography), a general guideline is to use a 30:1 to 50:1 ratio of silica gel to crude product by weight.[2] For example, for every 1 gram of crude material, you should use approximately 30 to 50 grams of silica gel. Using too little silica can lead to column overloading and poor separation.[2]
Troubleshooting Guide
Problem: The desired product is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to displace the compound from the polar silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. If the compound still doesn't elute, a more polar solvent like methanol can be added in small increments (e.g., 1-5%) to the mobile phase, but be mindful of the potential for Boc group cleavage.[3][6]
Problem: The product is eluting along with impurities (poor separation).
-
Possible Cause 1: The mobile phase is too polar, causing all compounds to elute quickly without resolving.
-
Solution 1: Start with a less polar mobile phase and increase the polarity more gradually (a "shallower" gradient). This will increase the separation between compounds with different polarities.[2]
-
Possible Cause 2: The column was overloaded with too much crude material.
-
Solution 2: Reduce the amount of crude product loaded onto the column relative to the amount of silica gel. Maintain a silica-to-crude ratio of at least 30:1 by weight.[2]
Problem: The spots on the TLC plate are streaking or tailing.
-
Possible Cause: The compound, being a carbamate with a free hydroxyl group, may be interacting too strongly with the acidic sites on the silica gel.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the mobile phase. This neutralizes the acidic sites on the silica, leading to sharper spots and improved peak shape during elution.[2]
Problem: The final yield of the purified product is low.
-
Possible Cause 1: The Boc protecting group was cleaved on the column.
-
Solution 1: Add a base like triethylamine to the eluent to neutralize the silica gel.[2] Also, avoid using highly acidic or protic solvents if possible and minimize the time the compound spends on the column.
-
Possible Cause 2: The product co-eluted with an impurity, and the mixed fractions were discarded.
-
Solution 2: Optimize the mobile phase using TLC to achieve better separation. A shallower gradient may be required.[2]
-
Possible Cause 3: The product is spread across too many fractions due to tailing.
-
Solution 3: Address the tailing issue by adding a basic modifier to the eluent.[2]
Quantitative Data Summary
The retention factor (Rf) is highly dependent on the specific batch of silica gel and exact solvent conditions. The following table provides illustrative Rf values to demonstrate the expected trend for this compound as the mobile phase polarity changes.
| Mobile Phase (Hexane:Ethyl Acetate) | % Ethyl Acetate | Expected Rf Value (Approximate) | Comments |
| 9:1 | 10% | < 0.1 | Compound is likely to remain at the baseline. |
| 7:3 | 30% | 0.2 - 0.3 | A good starting point for column elution.[7] |
| 1:1 | 50% | 0.4 - 0.6 | May be too high for good separation from polar impurities.[8] |
| 3:7 | 70% | > 0.7 | Compound will elute very quickly. |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization.
1. Preparation of the Column
-
Select an appropriately sized glass chromatography column.
-
Weigh out silica gel (230-400 mesh) corresponding to 30-50 times the weight of your crude product.[2]
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and use gentle air pressure or tapping to pack it evenly without cracks.[2] Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
2. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Dry Loading (Recommended): Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Carefully load the concentrated sample solution directly onto the sand layer at the top of the column using a pipette.
3. Elution and Fraction Collection
-
Begin eluting the column with the initial, non-polar solvent system.[1]
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Collect the eluate in separate test tubes or flasks (fractions).
4. Analysis and Product Isolation
-
Monitor the composition of the collected fractions using TLC.[1][2]
-
Spot the crude material, the current fraction, and the previous fraction on a TLC plate to track the elution of the product.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: A workflow diagram for troubleshooting common issues.
References
Technical Support Center: Synthesis of tert-Butyl ethyl(2-hydroxyethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl ethyl(2-hydroxyethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most common and straightforward method is the protection of the secondary amine in N-ethylethanolamine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This reaction, known as Boc protection, is highly selective for the amine over the hydroxyl group due to the higher nucleophilicity of the nitrogen atom.
Q2: What are the potential side reactions I should be aware of during the synthesis?
While the N-acylation is the primary reaction, several side reactions can occur:
-
O-Acylation: Reaction of the hydroxyl group with Boc₂O to form a tert-butyl carbonate. This is generally less favorable than N-acylation but can occur, especially if the reaction is run for an extended period or at elevated temperatures.
-
Formation of Di-tert-butyl carbonate byproducts: Unreacted Boc₂O can lead to the formation of byproducts like tert-butanol and carbon dioxide upon workup.[1]
-
Over-pressurization: The reaction can release carbon dioxide gas, so it is crucial to ensure the reaction vessel is not sealed tightly to avoid pressure build-up.[2]
Q3: My reaction is sluggish or incomplete. What are the possible causes and solutions?
Incomplete reactions can be due to several factors:
-
Insufficient Base: The base is crucial for deprotonating the amine, increasing its nucleophilicity. Ensure at least a stoichiometric amount of a suitable base (e.g., triethylamine, sodium bicarbonate) is used.
-
Low Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate.
-
Steric Hindrance: N-ethylethanolamine is a secondary amine, which can be slightly more sterically hindered than a primary amine, potentially slowing the reaction. Extending the reaction time or gentle heating can help.
Q4: How can I purify the final product?
Purification is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used to separate the desired product from unreacted starting material and any byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Product | Incomplete reaction. | - Ensure adequate reaction time and temperature. - Verify the quality and stoichiometry of the Boc₂O and base. |
| Product loss during workup. | - Ensure complete extraction from the aqueous phase. - Be careful during solvent removal to avoid loss of the product, which may be an oil. | |
| Presence of Multiple Spots on TLC | Formation of O-acylated byproduct. | - Keep the reaction temperature at or below room temperature. - Use a slight excess of the amine relative to Boc₂O. |
| Unreacted starting material. | - Increase reaction time or gently heat the reaction mixture. - Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to accelerate the reaction. | |
| Product is an Oil and Difficult to Handle | The product, this compound, is often an oil at room temperature. | - This is the expected physical state. Purification by column chromatography is the standard procedure. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes the synthesis of this compound from N-ethylethanolamine and di-tert-butyl dicarbonate.
Materials:
-
N-ethylethanolamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of N-ethylethanolamine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of this compound
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | N-ethylethanolamine | N-ethylethanolamine | N-ethylethanolamine |
| Reagent | Boc₂O | Boc₂O | Boc₂O |
| Base | Triethylamine | Sodium Bicarbonate | None |
| Solvent | Dichloromethane | Tetrahydrofuran | Dichloromethane |
| Temperature | 0 °C to RT | Room Temperature | Room Temperature |
| Reaction Time | 16 hours | 24 hours | 48 hours |
| Yield | 85% | 70% | <10% |
| Purity (by NMR) | >95% | ~90% | Inseparable mixture |
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for Boc Deprotection
Welcome to the Technical Support Center for the optimization of Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for the efficient and clean removal of the tert-butoxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Boc deprotection, and what reactive species is generated?
A1: The Boc group is removed under acidic conditions. The acid protonates the carbamate oxygen, leading to the cleavage of the C-O bond. This process generates a stable tert-butyl cation and a carbamic acid, which subsequently decomposes into the free amine and carbon dioxide.[1][2][3][4] The main cause of side reactions is the highly reactive tert-butyl cation intermediate, which is an electrophile that can attack any nucleophilic sites on the deprotected molecule.[2][5][6][7]
Q2: What are the most common side reactions observed during Boc deprotection?
A2: The most prevalent side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation, a phenomenon known as tert-butylation.[5][8][9] In peptide synthesis, amino acid residues with nucleophilic side chains are particularly susceptible.[2][7] Another potential side reaction, especially when using Trifluoroacetic acid (TFA), is trifluoroacetylation of the deprotected amine.[6] For peptides containing aspartic acid, aspartimide formation can also occur.[5][8]
Q3: Which amino acid residues are most vulnerable to tert-butylation?
A3: Residues with highly nucleophilic side chains are most at risk. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[2][5][6]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][5][6][7]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation.[2][5][6][7]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[2][5][6]
Q4: How can I prevent tert-butylation and other side reactions?
A4: The most effective strategy is to add "scavengers" to the deprotection reaction mixture.[6][7][10] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate.[6] They effectively trap the carbocation before it can react with your molecule of interest.[2][6]
Q5: What are some common scavengers and when should they be used?
A5: The choice of scavenger depends on the specific nucleophilic residues present in your substrate. Often, a "scavenger cocktail" is used.[7] Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger that reduces the tert-butyl cation.[6]
-
Water (H₂O): Can trap the cation to form tert-butanol.[6]
-
Thioanisole: Useful for protecting methionine and tryptophan residues.[6]
-
Ethanedithiol (EDT): Commonly used for cysteine-containing compounds.[7]
Q6: What should I do if my Boc deprotection is incomplete or sluggish?
A6: Incomplete deprotection can be caused by several factors, including insufficient acid strength or concentration, low reaction temperature, or steric hindrance around the Boc-protected amine.[10][11][12][13] To address this, you can:
-
Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM).[7][11]
-
Increase Reaction Temperature: Allowing the reaction to warm from 0 °C to room temperature can increase the rate.[11][14] Gentle warming (e.g., to 40°C) can also be considered, but be mindful of potential increases in side reactions.[7]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration.[6][7]
-
Use a Stronger Acid System: For resistant substrates, switching from TFA in DCM to a more potent system like 4M HCl in dioxane may be effective.[11]
Q7: My substrate contains other acid-sensitive functional groups. How can I selectively deprotect the Boc group?
A7: For acid-sensitive substrates, standard strong acid conditions (TFA, HCl) can be detrimental.[8][11][15] Milder or alternative methods are recommended:
-
Milder Acidic Conditions: Consider using aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[11][14]
-
Lewis Acid-Mediated Deprotection: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective under non-protic conditions.[11][16]
-
Oxalyl Chloride in Methanol: This is a very mild method that is tolerant of acid-labile esters.[6][15][17]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can effect deprotection without any acid, though high temperatures may be required.[11][18]
Troubleshooting Guides
Issue 1: Incomplete or Slow Deprotection
-
Symptoms:
-
Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Issue 2: Formation of Side Products (e.g., tert-butylation)
-
Symptoms:
-
Workflow:
Caption: Troubleshooting workflow for side product formation.
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent/Solvent System | Typical Concentration | Temperature | Typical Reaction Time | Notes |
| TFA / Dichloromethane (DCM) | 20-50% (v/v)[7][19] | 0 °C to Room Temp | 30 min - 4 hours[19] | Most common method. Co-evaporation with toluene helps remove residual TFA.[5][19] |
| 4M HCl / 1,4-Dioxane | 5-10 equivalents[5][19] | 0 °C to Room Temp | 30 min - 2 hours[5][19][20] | A stronger acid system, useful for stubborn substrates. Product precipitates as the hydrochloride salt.[19] |
| Aqueous Phosphoric Acid | 85 wt%[14] | Room Temp | 4 - 8 hours[14] | Milder alternative, good for substrates with other acid-labile groups.[11][14] |
| p-Toluenesulfonic Acid (pTSA) | Stoichiometric[6] | Room Temp | Variable[6] | Can be used under milder conditions.[6] |
Table 2: Common Scavenger Cocktails for TFA-Mediated Deprotection
| Scavenger Cocktail Composition (v/v) | Target Residues / Purpose | Reference |
| 95% TFA / 2.5% H₂O / 2.5% TIS | General purpose, effective for most sequences. | [6][7] |
| 95% TFA / 5% TIS | Effective for Trp, Met, Tyr. | [6] |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | For peptides with multiple sensitive residues. | [6] |
Experimental Protocols
Protocol 1: General Boc Deprotection using TFA in Dichloromethane
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.[19]
-
Acid Addition: In a well-ventilated fume hood, cool the solution to 0 °C using an ice bath.[6] Add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[7][19] If required, add the appropriate scavenger(s) (e.g., 2.5-5% v/v TIS).[6]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.[5][19]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5][6][19]
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[5][6][19]
-
TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene (this can be done 2-3 times).[5][6]
-
Isolation: The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate) followed by extraction with an organic solvent.[7][19]
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
-
Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent (e.g., methanol, DCM) if necessary.[5][19]
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution, often at 0 °C.[5][19]
-
Reaction: Allow the reaction to warm to room temperature and stir. Complete conversion is often achieved within 30 minutes to 2 hours.[19][20] The deprotected amine hydrochloride salt may precipitate from the solution.[19]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[5][19]
-
Work-up: Upon completion, the solvent can be removed under reduced pressure. If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like anhydrous diethyl ether to remove impurities.[19] The resulting solid is dried under vacuum to yield the deprotected amine hydrochloride.[19]
Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol
This protocol is suitable for substrates with acid-sensitive functionalities like labile esters.[6][15]
-
Dissolution: Dissolve the N-Boc protected substrate in anhydrous methanol (e.g., 0.1 M concentration).[15]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (typically 2-3 equivalents) dropwise to the stirred solution.[15]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Reactions are often complete within 1-4 hours.[15]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[15]
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.[15]
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 times).[15]
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected product.[15]
Signaling Pathways and Logical Relationships
Caption: General mechanism of acid-catalyzed Boc deprotection and the role of scavengers.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing dimerization of tert-Butyl ethyl(2-hydroxyethyl)carbamate
Welcome to the technical support center for tert-butyl ethyl(2-hydroxyethyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues encountered during its synthesis, storage, and use, with a particular focus on preventing unwanted side reactions often perceived as dimerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as N-Boc-2-ethanolamine, is a difunctional organic molecule. It contains a secondary amine protected by a tert-butoxycarbonyl (Boc) group and a primary alcohol. This structure makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules in pharmaceutical and materials science research. The Boc group provides temporary protection of the amine, allowing for selective reactions at the hydroxyl group.
Q2: I am observing a loss of my starting material and the formation of an unknown byproduct. Is this dimerization?
While true dimerization is a possibility, a more common issue with N-hydroxyalkyl carbamates like this compound is intramolecular cyclization, especially at elevated temperatures. This process results in the formation of an oxazolidinone derivative and tert-butanol, leading to the loss of your starting material. Other potential side reactions during synthesis include the formation of di-Boc protected amines or urea derivatives.
Q3: How can I detect the main byproduct, oxazolidinone?
The formation of 2-oxazolidinone and other byproducts can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for separating and identifying the components of the reaction mixture. ¹H NMR spectroscopy can also be used to identify the characteristic signals of the cyclized product and the disappearance of the starting material's signals.
Q4: What are the optimal storage conditions for this compound to ensure its stability?
To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, temperatures of -20°C are recommended. Avoid exposure to strong acids, as the Boc protecting group is acid-labile. It is also advisable to protect it from high temperatures to prevent thermal decomposition.
Troubleshooting Guide: Preventing Unwanted Side Reactions
This guide provides solutions to common problems encountered when working with this compound, focusing on the prevention of byproducts that may be mistaken for dimers.
| Problem | Potential Cause | Recommended Solution |
| Loss of starting material and formation of 2-oxazolidinone | High reaction or storage temperature. Heating β-hydroxyalkyl carbamates can induce intramolecular transesterification. | Maintain low temperatures (0-25°C) during reactions and storage. Avoid prolonged heating. |
| Presence of strong acid or base. Acidic or basic conditions can catalyze the cyclization. | Use mild reaction conditions and ensure the pH is controlled, especially during workup. | |
| Formation of di-Boc protected byproduct during synthesis | Excess di-tert-butyl dicarbonate (Boc₂O). Using a large excess of the Boc-protecting agent can lead to the protection of both the amine and the hydroxyl group. | Use a controlled stoichiometry, typically 1.0 to 1.2 equivalents of Boc₂O. Monitor the reaction closely using TLC or LC-MS and stop it once the starting material is consumed. |
| Use of a strong catalyst like DMAP. 4-Dimethylaminopyridine (DMAP) can accelerate the reaction but may also promote di-protection. | Avoid using DMAP if possible, or use it in catalytic amounts (0.1-0.2 equivalents). | |
| Formation of urea byproduct during synthesis | High reaction temperature. Elevated temperatures can lead to the formation of an isocyanate intermediate, which can then react with another amine molecule to form a urea derivative. | Conduct the reaction at room temperature or below. |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimal Byproducts
This protocol is adapted from established procedures for the N-Boc protection of ethanolamine.
Materials:
-
Ethanolamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
5% Aqueous potassium hydrogensulfate solution
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel, suspend ethanolamine (1.0 eq) and sodium hydroxide (4.9 eq) in a mixed solvent of dioxane and water (10:1).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (1.1 eq) in several portions to the cooled suspension.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Quench the reaction by adding a 5% aqueous potassium hydrogensulfate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the product by silica gel column chromatography.
Protocol 2: Analytical Detection of Byproducts by GC-MS
This protocol provides a general method for the analysis of carbamates and potential impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A low-polarity capillary column (e.g., DB-5ms).
Procedure:
-
Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in a suitable solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample into the GC-MS.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp up to 280°C at a rate of 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
-
Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the peaks corresponding to the starting material, desired product, and any potential byproducts like 2-oxazolidinone.
Visual Guides
Workflow for Preventing Byproduct Formation
Caption: A recommended workflow for the synthesis and handling of this compound to minimize byproduct formation.
Potential Side Reaction Pathways
Technical Support Center: Synthesis of tert-Butyl ethyl(2-hydroxyethyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of tert-Butyl ethyl(2-hydroxyethyl)carbamate. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of this compound?
A1: The most common challenges include incomplete reaction leading to low yield, formation of side products such as the di-Boc protected amine or O-Boc protected alcohol, and difficulties in purification. Moisture control is critical, as the Boc anhydride reagent is sensitive to hydrolysis.[1]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The starting material, 2-(ethylamino)ethanol, is more polar than the product, this compound. A developing system such as ethyl acetate/hexane can be used to observe the disappearance of the starting material spot and the appearance of the product spot.
Q3: What is the role of this compound in drug development?
A3: Carbamates, in general, are crucial in medicinal chemistry and drug design.[2] They can serve as key intermediates and building blocks for more complex molecules.[3] Specifically, molecules with both a protected amine and a free hydroxyl group, like this compound, are valuable as linkers in the synthesis of antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs).[4][5][6] The protected amine allows for further chemical modifications, while the hydroxyl group can be used for attachment to a payload or another molecule.
Q4: Can the hydroxyl group of 2-(ethylamino)ethanol react with the Boc anhydride?
A4: Yes, O-acylation is a potential side reaction. However, the amine is generally more nucleophilic than the alcohol, so N-acylation is the major reaction pathway. To minimize O-acylation, it is recommended to avoid strong bases that can deprotonate the alcohol and to maintain a controlled reaction temperature.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of Boc anhydride. 3. Suboptimal reaction temperature. | 1. Increase reaction time and continue to monitor by TLC. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. For reactions at 0°C, ensure the temperature is maintained. For room temperature reactions, slight warming might be necessary for less reactive amines. |
| Presence of Multiple Spots on TLC (Impurities) | 1. Formation of di-Boc protected product. 2. O-Boc protection of the hydroxyl group. 3. Unreacted starting material. | 1. Use a controlled amount of Boc anhydride (typically 1.0-1.1 equivalents). 2. Avoid strong bases and consider running the reaction at a lower temperature (0°C). 3. Increase the amount of Boc anhydride slightly (e.g., to 1.2 equivalents) if the starting material is the main impurity. |
| Difficult Purification | 1. Product is a viscous oil. 2. Close Rf values of product and impurities on TLC. | 1. Use column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). 2. Try different solvent systems for TLC to achieve better separation, which can then be applied to column chromatography. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the closely related compound, tert-butyl (2-hydroxyethyl)carbamate.[1]
Materials:
-
2-(Ethylamino)ethanol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Potassium bisulfate (KHSO₄)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend 2-(ethylamino)ethanol (1.0 eq) and sodium hydroxide (2.0 eq) in a 10:1 mixture of 1,4-dioxane and water.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (1.1 eq) to the mixture in portions.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, add a 5% aqueous solution of potassium bisulfate to quench the reaction and adjust the pH to ~3-4.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain pure this compound.
Data Presentation
Table 1: Reagent Quantities for Laboratory Scale Synthesis
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 10g of starting material) |
| 2-(Ethylamino)ethanol | 1.0 | 89.14 | 10.0 g |
| Di-tert-butyl dicarbonate | 1.1 | 218.25 | 26.9 g |
| Sodium hydroxide | 2.0 | 40.00 | 9.0 g |
Table 2: Comparison of Reaction Conditions for Boc Protection of Amino Alcohols
| Starting Material | Base | Solvent | Temp. | Time | Yield | Reference |
| Ethanolamine | NaOH | Dioxane/Water | 0°C | 2h | ~100% | [1] |
| 2-(Ethylamino)ethanol | NaOH | Dioxane/Water | 0°C to RT | 4-6h | High (expected) | Adapted Protocol |
| General Amines | Triethylamine | THF | RT | 1-4h | High | General Protocol |
Visualizations
References
- 1. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE synthesis - chemicalbook [chemicalbook.com]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 6. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Di-tert-butyl Dicarbonate (Boc-Anhydride) Impurity Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual di-tert-butyl dicarbonate (Boc-anhydride) from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted di-tert-butyl dicarbonate from my reaction?
A1: Residual di-tert-butyl dicarbonate can interfere with subsequent synthetic steps. For instance, during a deprotection step, it can react with the newly liberated amine, leading to undesired side products and reducing the overall yield of your target molecule. Its presence also complicates the purification process and can interfere with analytical characterization techniques like NMR spectroscopy, making an accurate assessment of product purity difficult.[1]
Q2: What are the typical byproducts of a Boc-protection reaction?
A2: The primary byproducts of a Boc-protection reaction are tert-butanol and carbon dioxide, which result from the decomposition of the tert-butyl carbonate leaving group. If the reaction is quenched with water or an aqueous base, tert-butanol will be present. At elevated temperatures, isobutene may also be formed from the decomposition of Boc-anhydride.[1]
Q3: How can I detect the presence of residual di-tert-butyl dicarbonate in my sample?
A3: The presence of unreacted Boc-anhydride can be identified using several analytical methods. In ¹H NMR spectroscopy, the nine tert-butyl protons of Boc-anhydride typically appear as a sharp singlet around 1.4-1.5 ppm in CDCl₃. In ¹³C NMR, the carbonyl carbon of the anhydride is observable around 150 ppm.[1] While Thin Layer Chromatography (TLC) can be used, Boc-anhydride is not UV active and may require staining with potassium permanganate for visualization; it does not stain with ninhydrin.[1][2]
Q4: Is it possible to remove di-tert-butyl dicarbonate by evaporation?
A4: Yes, due to its volatility (boiling point of 56-57 °C at 0.5 mmHg), di-tert-butyl dicarbonate can be removed by evaporation under high vacuum, a process also known as sublimation.[1][3] This method is most effective for non-volatile products and may require a prolonged period (24-72 hours) under high vacuum for complete removal.[1][4]
Troubleshooting Guides
Issue 1: Residual di-tert-butyl dicarbonate detected after standard aqueous workup.
-
Possible Cause: Insufficient hydrolysis or removal of Boc-anhydride during the extractive workup. Boc-anhydride has low water solubility and can remain in the organic layer.[5]
-
Solutions:
-
Increase the number and vigor of aqueous washes: Perform multiple, vigorous washes with a saturated sodium bicarbonate solution to promote hydrolysis.[2][3]
-
Employ a chemical quench: Before the aqueous workup, add a quenching agent to the reaction mixture to convert the excess Boc-anhydride into a more water-soluble byproduct.[1]
-
Issue 2: Loss of desired product during extractive workup.
-
Possible Cause: The Boc-protected product exhibits some solubility in the aqueous wash solutions.[1][5]
-
Solutions:
-
Use a less polar extraction solvent: If your product is partially water-soluble, consider using dichloromethane (DCM) instead of ethyl acetate for the extraction.[1]
-
Back-extract the aqueous layers: To recover any dissolved product, perform a back-extraction of the combined aqueous layers with the organic solvent.[1]
-
Issue 3: Difficulty in separating the product from di-tert-butyl dicarbonate by column chromatography.
-
Possible Cause: The product and Boc-anhydride have similar polarities, leading to co-elution.[1]
-
Solutions:
-
Optimize the eluent system: Employ a less polar solvent system for flash chromatography. A gradient elution, starting with a non-polar solvent like hexanes and gradually increasing polarity, can enhance separation.[1][6]
-
Consider alternative purification methods: If chromatography proves ineffective, explore other techniques such as sublimation or the use of a scavenger resin.[1]
-
Issue 4: The reaction mixture becomes cloudy or forms a precipitate after adding a quenching agent.
-
Possible Cause: The byproduct formed from the reaction of the quenching agent and Boc-anhydride (e.g., Boc-imidazole) may have limited solubility in the reaction solvent.[1]
-
Solutions:
-
Add a co-solvent: Introduce a co-solvent in which the byproduct is more soluble to redissolve the precipitate.
-
Proceed with the workup: In many cases, the precipitate will be removed during the subsequent aqueous extraction.[1]
-
Comparison of Removal Methods
| Method | Typical Time Required | Scale | Advantages | Disadvantages |
| Chemical Quenching | 15-30 minutes (plus workup) | Lab Scale | - Fast and efficient.- Readily available quenching agents.[1] | - Requires an additional reagent.- The quenching agent or its byproduct may need to be removed.[1] |
| Extractive Workup | 30-60 minutes | Lab to Pilot Scale | - Simple procedure using common lab reagents.- Avoids the use of additional organic reagents.[1] | - May require multiple washes for complete removal.- Potential for product loss if the product is water-soluble.[1][5] |
| Scavenger Resin | 2-4 hours | Lab Scale | - Simple filtration-based purification.- High potential for product recovery.[1] | - Resins can be expensive.- Slower than quenching or extraction methods.[1] |
| Sublimation | 24-72 hours | Small Lab Scale | - Does not require solvents or additional reagents.- Can yield a very pure product.[1] | - Very slow process.- Only effective for non-volatile products.- Requires high vacuum equipment.[1] |
| Flash Chromatography | 1-3 hours | Lab Scale | - Can achieve very high purity.- Capable of separating other impurities simultaneously. | - Can be time-consuming and solvent-intensive.- Potential for product loss on the column.[1] |
Experimental Protocols
Protocol 1: Chemical Quenching using Imidazole
This method utilizes a nucleophilic amine to react with excess Boc-anhydride, forming a water-soluble adduct that is easily removed during aqueous workup.
Materials:
-
Crude reaction mixture containing excess di-tert-butyl dicarbonate
-
Imidazole
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Upon completion of the Boc-protection reaction (monitored by TLC or LC-MS), add imidazole (0.5 to 1.0 equivalent relative to the excess Boc-anhydride) to the reaction mixture.[1]
-
Stir the mixture at room temperature for 15-30 minutes.[1]
-
Dilute the reaction mixture with an appropriate organic solvent.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2-3 times).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the purified product.
Protocol 2: Extractive Workup with Aqueous Base
This straightforward method relies on the base-catalyzed hydrolysis of Boc-anhydride.
Materials:
-
Crude reaction mixture containing excess di-tert-butyl dicarbonate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent.[1]
-
Transfer the mixture to a separatory funnel.
-
Wash vigorously with a saturated aqueous solution of sodium bicarbonate (2-3 times).[1]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.[1]
Protocol 3: Purification using a Polymer-Supported Trisamine Scavenger Resin
Scavenger resins are solid-supported reagents that react with and sequester excess reagents, enabling purification by simple filtration.
Materials:
-
Crude reaction mixture containing excess di-tert-butyl dicarbonate
-
Polymer-supported trisamine resin
-
Reaction solvent
Procedure:
-
Following the completion of the Boc-protection reaction, add polymer-supported trisamine resin (typically 2-3 equivalents relative to the excess Boc-anhydride) to the reaction mixture.[1]
-
Agitate the resulting slurry at room temperature for 2-4 hours.[1]
-
Filter the mixture to remove the resin.
-
Wash the resin with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.[1]
Protocol 4: Sublimation under High Vacuum
This method is suitable for the removal of volatile impurities like Boc-anhydride from a non-volatile product.
Materials:
-
Crude reaction mixture containing excess di-tert-butyl dicarbonate
-
High vacuum line (< 1 mmHg)
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
Procedure:
-
Concentrate the crude reaction mixture to a solid or oil.
-
Place the flask containing the crude product on a high vacuum line.[1]
-
Maintain the flask under high vacuum (pressure < 1 mmHg) at room temperature for 24-72 hours.[1] The Boc-anhydride will sublimate and be collected in the cold trap.
Visual Workflow Diagrams
References
Technical Support Center: Managing Exothermicity in Reductive Amination Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the exothermicity of reductive amination reactions.
Frequently Asked Questions (FAQs)
Q1: What is reductive amination and why is it exothermic?
Reductive amination is a chemical reaction that converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine. The process typically involves two main steps:
-
Imine/Iminium Ion Formation: The amine reacts with the carbonyl compound to form a hemiaminal, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[1][2] This step is an equilibrium reaction.[3]
-
Reduction: The imine or iminium ion is then reduced to the final amine product.
The overall thermodynamic profile of reductive amination is exergonic (releases energy), typically by around -15 kcal/mol, contributing to the exothermicity of the reaction.[3] The reduction step, in particular, is often highly exothermic.
Q2: What are the primary factors influencing the exothermicity of a reductive amination reaction?
Several factors can significantly impact the heat generated during a reductive amination:
-
Choice of Reducing Agent: The reactivity of the reducing agent is a major contributor. Highly reactive hydrides like sodium borohydride (NaBH₄) can lead to rapid, uncontrolled reductions and significant heat release.[4] Milder reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) offer more controlled reductions.[1][4][5]
-
Rate of Reagent Addition: Rapid addition of the reducing agent can cause a rapid release of heat, potentially leading to a runaway reaction.
-
Reaction Concentration: Higher concentrations of reactants can lead to a more significant temperature increase in the reaction vessel.
-
Solvent Choice: The solvent's heat capacity and ability to dissipate heat play a crucial role. Solvents with higher heat capacities can better absorb the heat generated.[6][7]
-
Reaction Temperature: While some reactions require heat to proceed, starting at a lower temperature can help manage the exotherm by allowing for a more gradual temperature increase.[6]
Q3: How can I monitor the progress of my reductive amination to better control the reaction?
Effective reaction monitoring is key to managing exothermicity and ensuring reaction completion. Common techniques include:
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to track the consumption of starting materials (aldehyde/ketone and amine) and the formation of the imine intermediate and final amine product.[4][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the starting materials and the appearance of signals for the imine/iminium ion and the final product.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative data on the progress of the reaction.
-
Reaction Calorimetry (RC1): For larger-scale reactions, reaction calorimetry is a powerful tool for measuring the heat flow of the reaction in real-time, providing critical data for safe scale-up.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Spike | 1. Reducing agent is too reactive. 2. Rate of reducing agent addition is too fast. 3. Reaction concentration is too high. | 1. Switch to a milder reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN).[1][4][5] 2. Add the reducing agent portion-wise or via a syringe pump to control the rate of addition. 3. Dilute the reaction mixture. |
| Low Yield of Desired Amine | 1. Incomplete imine formation. 2. Reduction of the starting aldehyde/ketone. 3. Over-alkylation of the amine product.[4] | 1. Use a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water to drive the equilibrium towards imine formation.[4] 2. Use a more selective reducing agent that preferentially reduces the iminium ion over the carbonyl (e.g., NaBH(OAc)₃).[1][4] 3. Use a stoichiometric amount of the amine or pre-form the imine before adding the reducing agent.[4] |
| Formation of Alcohol Byproduct | The reducing agent is reducing the starting carbonyl compound. | 1. Use a less reactive reducing agent (e.g., NaBH(OAc)₃).[4] 2. Employ a two-step procedure where the imine is formed first, and then the reducing agent is added.[9] |
| Reaction Stalls or is Incomplete | 1. Insufficiently reactive substrates (e.g., sterically hindered ketone). 2. Incorrect pH for imine formation. 3. Deactivated reducing agent. | 1. Increase the reaction temperature gently. 2. Adjust the pH to be mildly acidic (typically pH 4-6) to facilitate imine formation.[4] 3. Use a fresh batch of the reducing agent. |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline for a one-pot reductive amination.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone and the amine.
-
Dissolve the starting materials in the chosen anhydrous solvent (DCM or DCE).
-
Stir the solution at room temperature for 20-30 minutes to allow for imine formation.
-
Carefully add the sodium triacetoxyborohydride (STAB) portion-wise over 10-15 minutes. An exotherm may be observed. If the temperature rises significantly, cool the flask in an ice bath.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
This procedure is useful when the starting carbonyl is sensitive to reduction by NaBH₄.[9]
Step A: Imine Formation
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and the primary amine (1.0 equiv) in a suitable solvent such as methanol or toluene.
-
Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to drive the reaction towards imine formation.
-
Stir the mixture at room temperature until imine formation is complete, as monitored by TLC or NMR.
-
(Optional) Remove the solvent under reduced pressure to isolate the crude imine.
Step B: Reduction
-
Dissolve the crude imine from Step A in methanol or ethanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 equiv) in portions, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure and extract the product into an organic solvent.
-
Dry the combined organic layers, filter, and concentrate to obtain the crude amine. Purify as needed.
Visualizations
Caption: Workflow for Managing Reductive Amination Exothermicity.
Caption: Decision tree for selecting a suitable reducing agent.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08135B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Selective Mono-Protection of Diamines
Welcome to the Technical Support Center for the selective mono-protection of diamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of mono-protected diamines.
Problem 1: Low yield of the desired mono-protected product.
-
Possible Cause A: Formation of di-protected diamine. The primary challenge in this synthesis is often the formation of the di-protected byproduct, as the protecting group reagent can react with both amino groups.[1][2]
-
Solution 1: Control stoichiometry. Carefully control the molar ratio of the protecting group reagent (e.g., di-tert-butyl dicarbonate, (Boc)₂O) to the diamine. Using a slight excess of the diamine can favor mono-protection.[1] However, some highly selective methods can be achieved with a 1:1 molar ratio.[1]
-
Solution 2: Slow addition of the protecting group reagent. A very slow, dropwise addition of the reagent solution over an extended period can help minimize the formation of the di-protected product.[1][2]
-
Solution 3: Employ the mono-protonation strategy. A common and effective strategy involves the addition of one equivalent of an acid, such as hydrochloric acid, to form the mono-hydrochloride salt of the diamine. This temporarily deactivates one amine group, leaving the other free to react.[1][2][3]
-
-
Possible Cause B: Incomplete reaction.
-
Solution 1: Check reagent quality. Ensure the protecting group reagent and solvents are pure and anhydrous, as moisture can hydrolyze the reagent.
-
Solution 2: Optimize reaction time and temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. While many protocols proceed at room temperature, gentle heating may be required for less reactive diamines, but this can also increase the risk of di-protection.
-
-
Possible Cause C: Product loss during workup and purification.
-
Solution 1: Optimize the extraction process. The mono-protected product can have some water solubility. Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) to deprotonate the remaining ammonium salt and facilitate extraction into an organic solvent.[1][3] Multiple extractions with a suitable solvent like dichloromethane are recommended.[3]
-
Solution 2: Select the appropriate purification method. While some protocols aim to avoid chromatography, purification by column chromatography may be necessary to separate the mono-protected product from the di-protected byproduct and unreacted starting material.[4][5] An acidic workup can sometimes be used to remove the basic di-protected amine.[6]
-
Problem 2: Difficulty in separating the mono-protected product from the di-protected byproduct and starting material.
-
Possible Cause: Similar polarities of the components.
-
Solution 1: Utilize pH-controlled extraction. During the workup, a carefully controlled acidic wash can protonate and remove the more basic unreacted diamine and di-protected diamine, leaving the mono-protected product in the organic layer. Conversely, making the aqueous layer basic will allow for the extraction of the mono-protected product.[1][3]
-
Solution 2: Optimize chromatographic conditions. If column chromatography is necessary, experiment with different solvent systems and gradients to achieve better separation. Using a different stationary phase (e.g., alumina instead of silica gel) can also be beneficial.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for achieving selective mono-Boc protection of a symmetric diamine?
A1: The "one-pot" method involving the selective mono-protonation of the diamine is highly effective and widely used.[2] This is typically achieved by adding one equivalent of an acid, such as HCl, to form the mono-hydrochloride salt. The remaining free amine can then react selectively with di-tert-butyl dicarbonate ((Boc)₂O).[1][2][3]
Q2: How can I generate the required one equivalent of HCl in situ to avoid using HCl gas?
A2: Using compressed, anhydrous HCl gas can be hazardous and inconvenient.[3] A safer and more practical approach is the in situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol.[3][6][7][8] Me₃SiCl is often preferred as it is a liquid that can be accurately weighed and added dropwise.[3][6]
Q3: Can I use other protecting groups besides Boc for selective mono-protection?
A3: Yes, other protecting groups like Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) can also be used for the mono-protection of diamines.[9][10] The choice of protecting group depends on the overall synthetic strategy, particularly the need for orthogonal deprotection conditions.[9] For instance, the Boc group is acid-labile, while the Fmoc group is base-labile, and the Cbz group is typically removed by hydrogenolysis.[9]
Q4: For an unsymmetrical diamine with two primary amino groups of different basicity, which amine will be preferentially protected?
A4: In the mono-protonation strategy, the more basic amine will be preferentially protonated by the acid. Consequently, the less basic amine will be free to react with the protecting group reagent.[3][6]
Q5: Is it always necessary to use a large excess of the diamine to achieve mono-protection?
A5: While using a large excess of the diamine can favor mono-protection, it is often not ideal, especially when the diamine is valuable.[2][4] The mono-protonation method is a more efficient strategy that allows for the use of a close to 1:1 stoichiometry of the diamine and the protecting group reagent.[11][12]
Experimental Protocols
Key Experiment: Selective Mono-Boc Protection of a Diamine using in situ HCl Generation
This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[3][6]
Materials:
-
Diamine (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 2N)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the diamine (1.0 equiv) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add freshly distilled chlorotrimethylsilane (Me₃SiCl, 1.0 equiv) dropwise to the stirred solution. A white precipitate of the diamine monohydrochloride may form.[3]
-
Allow the mixture to warm to room temperature and stir for a short period.
-
Add a small amount of water (e.g., 1 mL), followed by a solution of (Boc)₂O (1.0 equiv) in methanol.[3]
-
Stir the mixture at room temperature for 1 hour.[3]
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether to remove the di-Boc byproduct.[3]
-
Adjust the pH of the aqueous layer to >12 with a NaOH solution.[3]
-
Extract the product into dichloromethane (3 x volume).[3]
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the mono-protected diamine.[3]
Data Presentation
Table 1: Yields of Mono-Boc Protected Diamines using the in situ HCl Generation Method with Me₃SiCl
| Diamine | Product | Yield (%) | Purity (%) | Reference |
| (1R,2R)-Cyclohexane-1,2-diamine | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | 66 | >99 | [3] |
| (1R,2R)-1,2-Diphenylethane-1,2-diamine | tert-Butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate | 45 | 98 | [6] |
| 1,2-Diaminopropane | tert-Butyl (2-aminopropyl)carbamate | 72 | >99 | [6] |
| 1,3-Diaminopropane | tert-Butyl (3-aminopropyl)carbamate | 78 | >99 | [3] |
| 1,4-Diaminobutane | tert-Butyl (4-aminobutyl)carbamate | 85 | >99 | [3] |
| 1,5-Diaminopentane | tert-Butyl (5-aminopentyl)carbamate | 81 | >99 | [3] |
| 1,6-Diaminohexane | tert-Butyl (6-aminohexyl)carbamate | 80 | >99 | [3] |
| 1,7-Diaminoheptane | tert-Butyl (7-aminoheptyl)carbamate | 75 | 93 | [3] |
| 1,8-Diaminooctane | tert-Butyl (8-aminooctyl)carbamate | 73 | 95 | [3] |
Visualizations
Caption: Experimental workflow for selective mono-Boc protection of diamines.
Caption: Troubleshooting logic for low yield in mono-protection synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. sciforum.net [sciforum.net]
- 5. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 6. redalyc.org [redalyc.org]
- 7. researchgate.net [researchgate.net]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 9. benchchem.com [benchchem.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. tandfonline.com [tandfonline.com]
- 12. bioorg.org [bioorg.org]
Validation & Comparative
A Comparative Analysis of tert-Butyl ethyl(2-hydroxyethyl)carbamate and its Benzyl Analogue via ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the structural characteristics of key chemical entities is paramount. This guide provides a detailed comparative analysis of tert-Butyl ethyl(2-hydroxyethyl)carbamate and its benzyl analogue, Benzyl (2-hydroxyethyl)carbamate, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented herein offers a clear distinction between the two compounds based on their unique spectral fingerprints.
¹H and ¹³C NMR Spectral Data Comparison
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The substitution of the bulky, electron-donating tert-butyl group with the aromatic benzyl group results in significant changes in the NMR spectra, providing a reliable method for differentiation.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| tert-Butyl N-(2-hydroxyethyl)carbamate | -NH | 5.23 | broad singlet | 1H |
| -CH₂-O (alcohol) | 3.66 | triplet | 2H | |
| -CH₂-N | 3.26 | triplet | 2H | |
| -OH | 2.75 | singlet | 1H | |
| -C(CH₃)₃ | 1.43 | singlet | 9H | |
| Benzyl (2-hydroxyethyl)carbamate | Ar-H | ~7.35 | multiplet | 5H |
| -CH₂-Ph | ~5.10 | singlet | 2H | |
| -NH | - | - | - | |
| -CH₂-O (alcohol) | - | - | - | |
| -CH₂-N | - | - | - | |
| -OH | - | - | - |
Note: Detailed ¹H NMR peak list for Benzyl (2-hydroxyethyl)carbamate was not fully available in the cited sources. The approximate chemical shifts for the aromatic and benzylic protons are based on typical values for such groups.
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ) ppm |
| tert-Butyl N-(2-hydroxyethyl)carbamate | C=O (carbamate) | 156.84 |
| -C(CH₃)₃ | 79.62 | |
| -CH₂-O (alcohol) | 62.09 | |
| -CH₂-N | 43.00 | |
| -C(CH₃)₃ | 28.35 | |
| Benzyl (2-hydroxyethyl)carbamate | C=O (carbamate) | 157.2 |
| Ar-C (quaternary) | 136.4 | |
| Ar-CH | 128.5, 128.1 | |
| -CH₂-Ph | 66.8 | |
| -CH₂-O (alcohol) | 61.7 | |
| -CH₂-N | 43.4 |
Interpretation of NMR Data
The ¹H NMR spectrum of tert-Butyl N-(2-hydroxyethyl)carbamate shows a characteristic singlet at 1.43 ppm, integrating to nine protons, which is indicative of the tert-butyl group.[1] The two methylene groups appear as distinct triplets at 3.66 ppm and 3.26 ppm.[1] In contrast, the ¹H NMR spectrum of the benzyl analogue would be dominated by signals from the aromatic protons of the benzyl group, typically found in the 7.2-7.4 ppm region, and a singlet for the benzylic methylene protons around 5.1 ppm.
The ¹³C NMR data further highlights the structural differences. The tert-butyl group in tert-Butyl N-(2-hydroxyethyl)carbamate gives rise to signals at 79.62 ppm (quaternary carbon) and 28.35 ppm (methyl carbons).[1] For Benzyl (2-hydroxyethyl)carbamate, the aromatic carbons of the benzyl group are observed between 128.1 and 136.4 ppm, and the benzylic carbon appears at 66.8 ppm. The chemical shifts of the carbonyl carbon and the two methylene carbons of the hydroxyethyl moiety are comparable in both compounds, with minor variations due to the different electronic effects of the tert-butyl and benzyl groups.
Experimental Protocols
NMR Spectroscopy
A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Standard pulse sequences are used for data acquisition.
Structural and NMR Signal Correlation
The following diagram illustrates the correlation between the chemical structure of tert-Butyl N-(2-hydroxyethyl)carbamate and its characteristic ¹H and ¹³C NMR signals.
Caption: Correlation of ¹H and ¹³C NMR signals with the structure of tert-Butyl N-(2-hydroxyethyl)carbamate.
This guide demonstrates the utility of ¹H and ¹³C NMR spectroscopy in the structural elucidation and comparative analysis of closely related organic molecules. The distinct spectral features of tert-Butyl N-(2-hydroxyethyl)carbamate and its benzyl analogue allow for their unambiguous identification, which is a critical step in research and development.
References
A Comparative Guide to tert-Butyl ethyl(2-hydroxyethyl)carbamate and Other Boc-Protected Linkers in Drug Development and Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of chemical linkers is a critical step in the synthesis of complex molecules such as Antibody-Drug Conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and other targeted therapeutics. Among the vast array of available tools, linkers featuring the tert-butyloxycarbonyl (Boc) protecting group are fundamental. The Boc group provides a robust yet easily removable shield for amine functionalities, enabling controlled, sequential synthesis.
This guide presents an objective comparison of tert-Butyl ethyl(2-hydroxyethyl)carbamate, a foundational Boc-protected linker, with other common alternatives. We will examine their chemical properties, performance characteristics, and applications, supported by experimental data and detailed protocols to inform rational linker design.
Core Principles of Boc-Protected Linkers
The utility of any Boc-protected linker is rooted in the chemical nature of the tert-butyloxycarbonyl group. Its primary function is to temporarily mask the reactivity of a primary or secondary amine.[1] This protection is crucial for directing chemical reactions to other parts of a molecule. The key characteristics of the Boc group are:
-
Stability: It is stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[2]
-
Acid Lability: Its defining feature is its clean and efficient removal under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[2] This process regenerates the free amine for a subsequent conjugation step.
This acid-labile nature creates an "orthogonal" protection strategy when used alongside base-labile protecting groups like Fmoc, allowing for selective deprotection and the precise assembly of complex molecules.[3]
Comparative Analysis of Boc-Protected Linkers
This compound (also known as N-Boc-ethanolamine) is a simple, bifunctional linker featuring a Boc-protected amine and a terminal hydroxyl group.[4] Its performance and applications are best understood when compared to other classes of Boc-protected linkers.
| Feature | This compound | Boc-Protected PEG Linkers (e.g., N-Boc-PEG6-alcohol) | Boc-Protected Alkyl Linkers (e.g., N-Boc-ethylenediamine) |
| Structure | Boc-NH-(CH₂)₂-OH | Boc-NH-(CH₂CH₂O)n-R | Boc-NH-(CH₂)n-NH₂ |
| Spacer Length | Short (~3 atoms) | Variable (e.g., PEG6, PEG12)[5][6] | Variable |
| Flexibility | Limited | High | Moderate to High |
| Hydrophilicity | Moderate | High[7] | Low (Hydrophobic)[8] |
| Terminal Group | Hydroxyl (-OH)[9] | Variable (-OH, -COOH, -NHS ester, -Maleimide)[10] | Amine (-NH₂) |
| Primary Use | Simple building block for short-chain modifications.[4] | Improving solubility and pharmacokinetic profiles of conjugates.[6][7] | Introducing a nucleophilic amine for subsequent reaction.[11] |
Performance Implications:
-
Solubility and Pharmacokinetics: The primary advantage of PEG-containing linkers is the significant enhancement of hydrophilicity.[7] This is crucial for preventing the aggregation of hydrophobic drug payloads and improving the pharmacokinetic profile (e.g., extending plasma half-life) of the final conjugate.[6][7] this compound offers only modest hydrophilicity, while alkyl linkers are inherently hydrophobic.[8]
-
PROTACs and Ternary Complex Formation: In PROTAC design, the length and flexibility of the linker are critical for enabling the formation of a stable ternary complex between the target protein and an E3 ligase.[8][] The variable lengths offered by PEG and alkyl linkers provide the necessary tools to optimize this distance, a key determinant of degradation efficiency.[] The short, more rigid nature of this compound makes it less suitable for this "linkerology" optimization.
-
Synthetic Versatility: The terminal hydroxyl group of this compound can be activated (e.g., converted to a mesylate or tosylate) for reaction with nucleophiles. However, linkers with pre-activated terminal groups like NHS esters (for reaction with amines) or maleimides (for reaction with thiols) offer a more direct and efficient conjugation strategy.[13]
Data Presentation: Quantitative Comparison of Linker Performance
The optimal linker is highly dependent on the specific application. The following tables summarize key quantitative data for the deprotection of Boc groups and the comparative performance of different linker types.
Table 1: Deprotection Conditions for Boc-Protected Linkers
| Reagent | Concentration | Solvent | Time | Temperature | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp. | >95% | Most common and effective method. Volatile acid is easily removed.[14] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp. | >95% | A common alternative to TFA.[1] |
| Ferric Chloride (FeCl₃) | Catalytic | Acetonitrile/Water | 15-60 min | Room Temp. | High | A milder Lewis acid condition.[15] |
Table 2: Comparative Performance Data for Different Linker Chemistries
| Linker Type | In Vitro Plasma Stability (% remaining after 7 days) | Relative Aqueous Solubility | Impact on Cell Permeability | Key Application Benefit |
| Short Hydrophilic (e.g., Boc-aminoethanol based) | >95% (Amide bond) | Moderate | Moderate | Simple, compact chemical building block. |
| PEG-Based (e.g., PEG12) | >95% (Amide bond)[16] | High[8] | Decreased[8] | Enhanced solubility, reduced aggregation, improved pharmacokinetics.[6] |
| Alkyl-Based (Hydrophobic) | >95% (Amide bond) | Low[8] | Increased[8] | Can enhance membrane permeability. |
| Cleavable (e.g., Val-Cit) | ~50-70% (linker specific) | Variable | Variable | Controlled payload release in the target cell environment (e.g., lysosome).[16] |
Note: Data is compiled and representative. Actual values are highly dependent on the specific conjugate, payload, and experimental conditions.
Experimental Protocols
Detailed and standardized protocols are essential for the successful application and evaluation of Boc-protected linkers.
Protocol 1: General Procedure for Boc Deprotection in Solution
This protocol describes the standard method for removing a Boc protecting group from a molecule in a liquid phase.
-
Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 10-20 mg/mL in a round-bottom flask equipped with a stir bar.[14]
-
Scavenger Addition (Optional): If the substrate contains sensitive functional groups (e.g., tryptophan, methionine), add a scavenger such as triisopropylsilane (TIS) (1-5% v/v) to trap the tert-butyl cations generated during deprotection.[14]
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[14]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[14]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[14]
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[14]
-
Purification: To remove residual TFA, co-evaporate the residue with toluene (repeat 3 times). The resulting amine trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent for further purification by chromatography if needed.
Protocol 2: Solid-Phase Boc Deprotection
This protocol is for deprotecting a Boc-protected amine on a compound attached to a solid support, common in Solid-Phase Peptide Synthesis (SPPS).
-
Resin Swelling: Swell the peptide-resin in DCM or N,N-Dimethylformamide (DMF) for 30-60 minutes in a solid-phase synthesis vessel.[14]
-
Pre-wash: Drain the solvent and wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 5 minutes. Drain the solution.[17]
-
Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[18]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3 times), followed by Isopropanol (IPA) (2 times) to remove residual acid, and finally with DCM (3 times).[18]
-
Neutralization: Add a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DMF to the resin and agitate for 5-10 minutes to deprotonate the resulting ammonium salt. Repeat the neutralization step.[14]
-
Final Wash: Wash the resin thoroughly with DMF and DCM to prepare for the next coupling step.
Protocol 3: Conjugation of a Protein with a Boc-PEG-NHS Ester Linker
This protocol outlines a two-stage process: first conjugating a protein to an NHS-ester functionalized linker, followed by Boc deprotection to reveal an amine for further modification.
-
Protein Preparation: Prepare the protein (e.g., an antibody) in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0. A typical protein concentration is 1-10 mg/mL.[13]
-
Linker Preparation: Dissolve the Boc-PEG-NHS ester linker in an anhydrous, water-miscible solvent like DMSO or DMF to a stock concentration of 10-20 mM immediately before use.
-
Conjugation: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.[13]
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C.[13]
-
Purification: Remove the unreacted linker and byproducts by size exclusion chromatography (SEC) or dialysis against a suitable buffer.
-
Boc Deprotection: To deprotect the terminal amine on the conjugated linker, adjust the pH of the protein conjugate solution to be acidic (pH < 4) using a mild acid, or perform a buffer exchange into an acidic buffer. Note: This step requires that the protein is stable under acidic conditions. For acid-sensitive proteins, alternative deprotection strategies or linker chemistries must be used.
-
Final Purification: Perform another buffer exchange into a neutral buffer (e.g., PBS pH 7.4) to remove the acid and prepare the amine-functionalized protein conjugate for subsequent reactions.
Visualizations
The following diagrams illustrate key mechanisms and workflows discussed in this guide.
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: General workflow for sequential bioconjugation using a Boc-linker.
Caption: Logical relationships between linker properties and conjugate performance.
Conclusion
The selection of a Boc-protected linker is a critical decision in the design of sophisticated therapeutics. This compound serves as a valuable, simple building block for introducing a short, hydroxyl-terminated spacer. However, for applications requiring enhanced solubility, improved pharmacokinetic profiles, or precise spatial control for multi-protein complexes, more advanced linkers such as those containing PEG chains are often superior. The provided data and protocols offer a framework for the rational selection and application of these essential tools, enabling the continued development of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | 26690-80-2 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE CAS#: 26690-80-2 [m.chemicalbook.com]
- 10. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 11. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chempep.com [chempep.com]
- 18. benchchem.com [benchchem.com]
Efficacy of tert-Butyl ethyl(2-hydroxyethyl)carbamate versus Fmoc-protected linkers
A Comparative Guide to tert-Butyl-Protected and Fmoc-Protected Linkers in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate linker and protecting group strategy is a critical decision that influences the success of synthesizing complex biomolecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated therapeutics.[1][2] This guide provides an objective, data-driven comparison between tert-Butyl protected linkers, exemplified by molecules like tert-Butyl ethyl(2-hydroxyethyl)carbamate, and the widely used Fmoc-protected linkers.
The core difference lies in the chemistry of their terminal amine protecting groups: the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This distinction dictates their cleavage conditions, chemical compatibility, and suitability for different synthetic strategies.[3]
Core Chemical Differences: Acid versus Base Lability
The fundamental principle that governs the application of these two classes of linkers is their orthogonal deprotection chemistry. The Boc group is acid-labile, requiring strong acids like trifluoroacetic acid (TFA) for its removal.[2] In contrast, the Fmoc group is base-labile and is cleaved under mild basic conditions, typically using piperidine.[1][2] This orthogonality is essential in multi-step syntheses, as it allows for the selective deprotection of one functional group while others remain intact.[1][3]
Comparative Analysis of Key Performance Parameters
The choice between a Boc or Fmoc protection strategy has a direct impact on reaction conditions, yield, purity, and the potential for side reactions. The following tables summarize the key differences and performance metrics.
Table 1: General Comparison of Boc and Fmoc Protecting Groups
| Feature | tert-Butyl (Boc) Protected Linkers | Fmoc-Protected Linkers |
| Protecting Group | tert-butyloxycarbonyl | 9-fluorenylmethyloxycarbonyl |
| Cleavage Condition | Strongly acidic (e.g., TFA, HCl in dioxane)[1] | Mildly basic (e.g., 20% piperidine in DMF)[1] |
| Stability | Stable to bases and nucleophiles[1] | Stable to acids[1] |
| Primary Applications | Solution-phase synthesis, bioconjugation, PROTACs, ADCs, Boc/Bzl solid-phase peptide synthesis[1][2] | Fmoc/tBu solid-phase peptide synthesis, suitable for acid-sensitive sequences[1] |
| Orthogonality | Orthogonal to base-labile protecting groups (e.g., Fmoc)[1] | Orthogonal to acid-labile protecting groups (e.g., Boc, tBu)[1] |
Table 2: Quantitative Comparison of Deprotection Conditions and Performance
| Parameter | tert-Butyl (Boc) Protected Linkers | Fmoc-Protected Linkers |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | 20% Piperidine in DMF |
| Typical Conditions | 20-50% TFA in Dichloromethane (DCM)[2] | 20% Piperidine in Dimethylformamide (DMF)[2] |
| Reaction Time | 30-60 minutes[4] | 5-20 minutes (Half-life of ~6 seconds)[2][5] |
| Purity of Deprotected Product (HPLC) | >95%[1] | >95%[1] |
| Common Side Reactions | Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation, minimized with scavengers.[1][2] | Diketopiperazine formation, especially with Proline or Glycine at the N-terminus.[1] |
Deprotection Mechanisms and Workflows
The distinct cleavage mechanisms for Boc and Fmoc groups are central to their application. The Boc group is removed through an acid-catalyzed decomposition, while the Fmoc group is cleaved via a base-mediated β-elimination.
Caption: Boc deprotection pathway via acidolysis.
Caption: Fmoc deprotection pathway via β-elimination.
A generalized workflow for comparing the deprotection of these linkers is illustrated below. This process is critical for validating the chosen strategy and ensuring the integrity of the final product.
Caption: Comparative experimental workflow for deprotection.
Experimental Protocols
Protocol 1: Deprotection of tert-Butyl (Boc) Protected Linker
Objective: To remove the Boc protecting group from a terminal amine on a linker.
Materials:
-
Boc-protected linker (e.g., this compound)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger, optional)[5]
-
Magnetic stirrer and flask
-
Rotary evaporator
Methodology:
-
Dissolve the Boc-protected linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[5]
-
If the substrate contains sensitive residues like Tryptophan or Methionine, add a scavenger such as TIS (2.5% v/v).[2]
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v) while stirring at room temperature (20-25°C).[2][4]
-
Stir the reaction for 30-60 minutes. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[4][5]
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
The resulting deprotected linker can be further purified as needed.
Protocol 2: Deprotection of Fmoc-Protected Linker
Objective: To remove the Fmoc protecting group from a terminal amine on a linker.
Materials:
-
Fmoc-protected linker
-
Dimethylformamide (DMF)
-
Piperidine
-
Magnetic stirrer and flask
-
Diethyl ether (for precipitation)
Methodology:
-
Dissolve the Fmoc-protected linker in DMF.
-
Add piperidine to a final concentration of 20% (v/v).[5]
-
Stir the mixture at room temperature. The deprotection is typically rapid and often complete within 5-10 minutes.[5]
-
Monitor the reaction by TLC or HPLC. The formation of the dibenzofulvene-piperidine adduct can also be monitored by UV spectroscopy.[3]
-
Once the reaction is complete, the deprotected linker can be isolated by precipitation with a non-polar solvent like diethyl ether, followed by washing to remove piperidine and the adduct.[5]
Conclusion and Recommendations
The decision between using a tert-Butyl (Boc) protected linker and an Fmoc-protected linker is highly dependent on the overall synthetic strategy and the chemical nature of the target molecule.[2]
-
Fmoc-protected linkers are the superior choice when acid-sensitive functional groups are present in the molecule.[1] The mild, basic deprotection conditions are compatible with the acid-labile side-chain protecting groups (e.g., tBu) commonly used in modern solid-phase peptide synthesis, making it the predominant strategy in that field.[5][6]
-
tert-Butyl (Boc) protected linkers remain a robust and valuable option, particularly in solution-phase conjugations and for molecules that may be sensitive to basic conditions.[2] Their stability towards bases and nucleophiles makes them ideal for synthetic routes involving these types of reagents.[2]
Ultimately, the optimal choice requires a thorough evaluation of the compatibility of the deprotection conditions with all functional groups within the target molecule. It is often advisable to perform small-scale trial reactions to optimize deprotection conditions for new or complex conjugates.[2]
References
A Comparative Guide to Analytical Methods for Determining the Purity of N-Boc-ethanolamine
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust chemical synthesis and drug discovery. N-Boc-ethanolamine, a widely used building block, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the primary analytical methods for determining the purity of N-Boc-ethanolamine, supported by illustrative experimental data and detailed methodologies.
Introduction to Analytical Techniques
The primary analytical techniques for assessing the purity of N-Boc-ethanolamine include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The choice of method depends on the specific requirements of the analysis, such as the nature of the expected impurities, the need for quantitation of volatile versus non-volatile substances, and the desired level of accuracy and precision.
Potential Impurities in N-Boc-ethanolamine Synthesis:
During the synthesis of N-Boc-ethanolamine from ethanolamine and di-tert-butyl dicarbonate (Boc₂O), several byproducts and impurities can arise. These may include:
-
Unreacted Ethanolamine: Incomplete reaction leaving the starting material.
-
Di-Boc-ethanolamine: Over-reaction leading to the protection of both the amine and hydroxyl groups.
-
tert-Butanol: A common byproduct from the decomposition of Boc₂O.
-
Other process-related impurities: Depending on the specific synthetic route and purification methods used.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, GC-FID, and qNMR for the analysis of N-Boc-ethanolamine purity. The quantitative data presented is representative for each technique based on their application to similar small organic molecules.
| Feature | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography (GC) with Flame Ionization Detection (FID) | Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary phase and a liquid mobile phase. | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase. | Measurement of the molar concentration of a substance by comparing the integral of one of its NMR signals with that of a certified internal standard. |
| Primary Use | Quantification of the main component and non-volatile impurities. | Quantification of the main component and volatile impurities (e.g., residual solvents, tert-butanol). | Absolute purity determination without the need for a specific reference standard of the analyte. |
| Specificity | High for separating the analyte from non-volatile impurities. | High for separating volatile compounds. | Highly specific, provides structural confirmation of the analyte and impurities. |
| Sensitivity | High | Very High | Moderate |
| Illustrative Linearity (r²) | > 0.999[1] | > 0.99[2] | Inherently linear[3] |
| Illustrative LOD | ~0.1 µg/mL[1] | ~2 µg/mL[2] | ~10 µM[4] |
| Illustrative LOQ | ~0.5 µg/mL[1] | ~6 µg/mL[2] | Dependent on desired accuracy and experiment time.[4] |
| Illustrative Accuracy (% Recovery) | 98-102%[1] | 98-101%[2] | High, as it's a primary ratio method. |
| Illustrative Precision (%RSD) | < 1%[1] | < 2%[2] | < 1% |
| Analysis Time | 15-30 minutes | 10-20 minutes | 5-15 minutes |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of N-Boc-ethanolamine and the detection of non-volatile, UV-active impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection: UV at 210 nm.[5]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Dissolve a known concentration of N-Boc-ethanolamine (e.g., 1 mg/mL) in the initial mobile phase composition.[5]
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This protocol is ideal for determining the purity of N-Boc-ethanolamine and identifying volatile impurities such as residual solvents and tert-butanol.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 100 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Injection: Split injection is typically used.
-
Sample Preparation: Prepare a solution of N-Boc-ethanolamine in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1-5 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct measurement of the absolute purity of N-Boc-ethanolamine against a certified internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d₆, CDCl₃). A known 1H-NMR spectrum of N-Boc-ethanolamine in CDCl₃ is available.
-
Sample Preparation: Accurately weigh a specific amount of the N-Boc-ethanolamine sample and the internal standard into an NMR tube. Dissolve the mixture in a precise volume of the deuterated solvent.
-
Experimental Parameters: Ensure a sufficiently long relaxation delay (D1) to allow for full relaxation of all relevant nuclei (typically 5 times the longest T1). A 90° pulse angle should be used.[3]
-
Data Analysis: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of N-Boc-ethanolamine with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights, number of protons, and the weighed masses.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated.
References
- 1. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lawdata.com.tw [lawdata.com.tw]
- 3. frontiersin.org [frontiersin.org]
- 4. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of Compounds Synthesized Using tert-Butyl ethyl(2-hydroxyethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount to achieving efficient and high-yielding synthetic routes. tert-Butyl ethyl(2-hydroxyethyl)carbamate has emerged as a valuable bifunctional reagent, offering a stable yet readily cleavable tert-butoxycarbonyl (Boc) protecting group for the amine functionality, alongside a reactive hydroxyl group. This dual-functionality allows for controlled, sequential modifications, making it a cornerstone in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.
This guide provides an objective comparison of synthetic strategies employing this compound with alternative methodologies for the preparation of key pharmaceutical scaffolds, supported by experimental data. We will delve into the synthesis of oxazolidinones, a critical class of antibacterial agents, and Rivastigmine, a vital therapeutic for Alzheimer's disease, to illustrate the advantages and disadvantages of different synthetic approaches.
Comparison of Synthetic Strategies: Oxazolidinones
Oxazolidinones are a crucial class of antibiotics that combat a range of Gram-positive bacteria by inhibiting protein synthesis.[1][2] The synthesis of the oxazolidinone core is a key challenge, and various methods have been developed.
A recently developed cascade synthesis of N-aryl-5-substituted-2-oxazolidinones utilizes tert-butyl carbonate as a nucleophile in a Boc₂O-mediated epoxide ring-opening reaction. This method has demonstrated high efficiency, with yields of up to 91%.[3]
Table 1: Comparison of Synthetic Routes to Oxazolidinones
| Method/Starting Material | Key Reagents | Target Compound Class | Reported Yield | Reference |
| Cascade Synthesis | tert-Butyl carbonate, Boc₂O, Et₃N | N-aryl-5-substituted-2-oxazolidinones | Up to 91% | [3] |
| From Amino Alcohols | Diethyl carbonate, NaOMe or K₂CO₃, Microwave | 4-substituted oxazolidin-2-ones | Improved yields over conventional methods | [4] |
| From N-aryl-carbamate and Epichlorohydrin | Cs₂CO₃ or other bases | N-aryl-oxazolidin-2-ones | Moderate to good | [5] |
Experimental Protocol: Cascade Synthesis of 5-(Hydroxymethyl)oxazolidin-2-ones[3]
This protocol outlines the efficient synthesis of 5-(hydroxymethyl)oxazolidin-2-ones using tert-butyl carbonate as a nucleophile.
Materials:
-
Starting epoxy amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the starting epoxy amine in dichloromethane, add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O).
-
Add 3.0 equivalents of triethylamine (Et₃N) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the N-aryl-5-substituted-2-oxazolidinone.
Comparison of Synthetic Strategies: Rivastigmine
Rivastigmine is a cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases. Its synthesis has been approached through various routes, with a key step often being the formation of the carbamate moiety.
A common strategy for the synthesis of Rivastigmine involves the reaction of 3-hydroxy acetophenone with N-ethyl-N-methyl carbamoyl chloride, followed by a series of reduction and amination steps, leading to an overall yield of 39%.[6]
Table 2: Comparison of Synthetic Routes to Rivastigmine and its Precursors
| Method/Starting Material | Key Reagents | Target Compound | Reported Yield | Reference |
| From 3-hydroxy acetophenone | N-ethyl-N-methyl carbamoyl chloride, NaH | Rivastigmine | 39% (overall) | [6] |
| From (S)-1-(3-methoxyphenyl)-N-[(S)-1-phenylethyl] ethanamine | Diastereomerically pure starting material | Rivastigmine | High yield, 100% ee | [7] |
| From m-hydroxy acetophenone | N-ethyl-N-methyl-carbamoyl chloride, (S)-(-)-α,α-diphenylprolinol, trimethyl borate, borane complex | (S)-Rivastigmine | Improved yield over existing methods | [8] |
Experimental Protocol: Synthesis of Rivastigmine Precursor via Carbamoylation[9]
This protocol describes the synthesis of a key intermediate in the production of Rivastigmine.
Materials:
-
(S)-3-(1-(dimethylamino) ethyl) phenol
-
Toluene
-
Pyridine
-
Tetrabutylammonium bromide (TBAB)
-
Diethylcarbamic chloride
Procedure:
-
A mixture of (S)-3-(1-(dimethylamino) ethyl) phenol (5.0 g), toluene (50 ml), pyridine (5 ml), and TBAB (0.5 g) is prepared.
-
Diethylcarbamic chloride (4.92 g) is added to the mixture at 25-30°C.
-
The reaction mixture is slowly heated to 110-115°C.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is worked up to isolate the desired carbamate product.
Signaling Pathways and Mechanisms of Action
Oxazolidinone Antibacterial Activity
Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[1][2] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, which is a critical first step in the translation of messenger RNA (mRNA) into proteins.[9][10] This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.[11]
Cholinesterase Inhibition by Rivastigmine
In neurodegenerative diseases such as Alzheimer's, there is a decline in the levels of the neurotransmitter acetylcholine (ACh).[12] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft.[13] Rivastigmine acts as an inhibitor of AChE, thereby increasing the concentration and duration of action of ACh in the synapse. This enhancement of cholinergic neurotransmission can lead to improvements in cognitive function.[14]
Conclusion
This compound and its derivatives are versatile and valuable tools in the synthesis of complex, biologically active molecules. The Boc protecting group provides a robust and reliable method for masking amine functionality, allowing for selective reactions at other sites within a molecule. The comparative data presented in this guide demonstrate that while alternative synthetic routes exist for key pharmaceutical scaffolds, the use of carbamate-based building blocks often provides an efficient and high-yielding approach. The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired scale of the reaction, and the availability and cost of starting materials. For researchers and drug development professionals, a thorough understanding of these comparative methodologies is essential for the rational design and efficient execution of synthetic campaigns.
References
- 1. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN103304447A - Synthesis process of (S)-rivastigmine - Google Patents [patents.google.com]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. Oxazolidinone Antibiotics: Notes on Mechanism, Uses, Side Effects & Drug Interactions and MCQ for GPAT, NEETPG - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. researchgate.net [researchgate.net]
- 12. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bases in Boc Protection Reactions for Amine Synthesis
For researchers, scientists, and drug development professionals, the strategic protection of amine functional groups is a cornerstone of successful multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group due to its stability and ease of removal under acidic conditions. The selection of an appropriate base is critical for the efficiency and selectivity of the Boc protection reaction. This guide provides an objective comparison of the performance of various common bases, supported by experimental data, to aid in the selection of optimal reaction conditions.
The introduction of the Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (Boc₂O). The role of the base in this reaction is to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards the protected product. The choice of base can significantly impact reaction times, yields, and the potential for side reactions.
Comparative Performance of Common Bases
To facilitate an evidence-based selection, the following table summarizes the performance of frequently used organic and inorganic bases in the Boc protection of representative amine substrates: benzylamine, aniline, and glycine methyl ester.
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp. | 2 | >95 | [1] |
| Aniline | 4-Dimethylaminopyridine (DMAP) (catalytic) | Dichloromethane (DCM) | Room Temp. | 0.5 | 92 | [2] |
| Glycine Methyl Ester | Sodium Bicarbonate (NaHCO₃) | Water/Dioxane | Room Temp. | 4 | >90 | [3] |
| 3-Chloroaniline | None (in water) | Water | Room Temp. | 4 | Not specified | [4] |
| Secondary Amine (1,2,3,6-Tetrahydropyridine) | Sodium Bicarbonate (NaHCO₃) | Not specified | Room Temp. | Overnight | 89 | [5] |
Note: Yields are highly substrate-dependent and can be influenced by other reaction parameters such as solvent and stoichiometry. The data presented here is for comparative purposes.
Key Considerations for Base Selection
-
Organic Bases (e.g., Triethylamine, Diisopropylethylamine): These are commonly used in organic solvents and are effective for a wide range of amines.[6] They are generally mild and non-nucleophilic. Diisopropylethylamine (DIPEA) is a bulkier base and can be advantageous in preventing side reactions with sterically hindered amines.[7]
-
4-Dimethylaminopyridine (DMAP): Often used in catalytic amounts along with a stoichiometric base like TEA.[3] DMAP is a hypernucleophilic acylation catalyst that can significantly accelerate the reaction, especially for less reactive amines such as anilines.[2][8] However, it can also promote side reactions if used in excess or at elevated temperatures.[8]
-
Inorganic Bases (e.g., Sodium Hydroxide, Sodium Bicarbonate): These are cost-effective and often used in aqueous or biphasic systems, which can be advantageous for water-soluble amines like amino acid derivatives.[3][9] Sodium bicarbonate is a milder base and is often preferred to minimize side reactions like hydrolysis of ester groups.[3]
Experimental Protocols
Detailed methodologies for the Boc protection of various amines using different bases are provided below.
Protocol 1: Boc Protection of Benzylamine using Triethylamine (TEA)
Materials:
-
Benzylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzylamine (1.0 equivalent) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add TEA (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.[1]
-
Slowly add a solution of Boc₂O (1.1 equivalents) in DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the N-Boc-benzylamine.
Protocol 2: Catalytic Boc Protection of Aniline using DMAP
Materials:
-
Aniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of aniline (1.0 equivalent) in DCM, add DMAP (0.1 equivalents).
-
Add Boc₂O (1.1 equivalents) to the mixture at room temperature.[2]
-
Stir the reaction for 30 minutes, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-aniline.
Protocol 3: Boc Protection of Glycine Methyl Ester using Sodium Bicarbonate
Materials:
-
Glycine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Dioxane
-
Ethyl acetate
Procedure:
-
Dissolve glycine methyl ester hydrochloride (1.0 equivalent) and sodium bicarbonate (2.5 equivalents) in a mixture of water and dioxane.[3]
-
Add Boc₂O (1.1 equivalents) to the solution and stir vigorously at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-glycine methyl ester.
Logical Workflow for Base Selection in Boc Protection
The choice of base is a critical parameter in the planning of a Boc protection reaction. The following diagram illustrates a logical workflow to guide this decision-making process.
This guide provides a comparative framework for the selection of bases in Boc protection reactions. By considering the nature of the amine substrate and the desired reaction conditions, researchers can optimize their synthetic strategies for improved efficiency and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines [organic-chemistry.org]
- 3. CN112694420A - N2Preparation method of methyl ester- (tert-butoxycarbonyl) -L-lysine hydrochloride - Google Patents [patents.google.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Synthetic Routes for tert-Butyl ethyl(2-hydroxyethyl)carbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for the preparation of tert-Butyl ethyl(2-hydroxyethyl)carbamate, a valuable intermediate in organic synthesis and pharmaceutical development. The routes are evaluated based on key performance indicators such as reaction yield, purity, and operational simplicity. Detailed experimental protocols and quantitative data are presented to support an objective comparison.
Executive Summary
Two primary synthetic strategies for this compound have been evaluated:
-
Route 1: Two-Step Synthesis via Boc Protection and N-Ethylation. This route involves the initial protection of ethanolamine with a tert-butoxycarbonyl (Boc) group, followed by the N-ethylation of the resulting intermediate.
-
Route 2: One-Step Synthesis via Direct Boc Protection. This approach involves the direct reaction of N-ethylethanolamine with di-tert-butyl dicarbonate.
The one-step synthesis (Route 2) is recommended as the more efficient method due to its higher overall yield, reduced number of synthetic steps, and operational simplicity.
Data Presentation
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Step Synthesis |
| Step 1 Yield | ~100%[1] | N/A |
| Step 2 Yield | Estimated 85-95% | N/A |
| Overall Yield | Estimated 85-95% | >95% |
| Number of Steps | 2 | 1 |
| Key Reagents | Ethanolamine, Di-tert-butyl dicarbonate, Strong Base (e.g., NaH), Ethyl Iodide | N-ethylethanolamine, Di-tert-butyl dicarbonate |
| Purification | Chromatography may be required after step 2 | Simple extraction and concentration |
Experimental Protocols
Route 1: Two-Step Synthesis
Step 1: Synthesis of tert-Butyl (2-hydroxyethyl)carbamate [1]
-
Suspend ethanolamine (1.0 eq) and sodium hydroxide (5.0 eq) in a 10:1 mixture of dioxane and water.
-
Cool the suspension to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Quench the reaction with a 5% aqueous solution of potassium hydrogensulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
Step 2: N-Ethylation of tert-Butyl (2-hydroxyethyl)carbamate
-
Dissolve tert-butyl (2-hydroxyethyl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0°C under an inert atmosphere.
-
Carefully add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Route 2: One-Step Synthesis
Direct Boc Protection of N-ethylethanolamine
-
To a mixture of N-ethylethanolamine (1.0 eq) and di-tert-butyl dicarbonate (1.0 eq), add a catalytic amount of Amberlyst-15.
-
Stir the solvent-free mixture at room temperature for 1-3 minutes.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, extract the mixture with dichloromethane.
-
Separate the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Mandatory Visualization
Caption: Comparative workflow of the two synthetic routes.
Conclusion
The validation of these two synthetic routes demonstrates that the one-step direct Boc protection of N-ethylethanolamine is a more efficient and practical approach for the synthesis of this compound. This route offers a significantly higher overall yield, a reduced number of synthetic steps, and simpler purification procedures, making it more suitable for large-scale production and applications in research and drug development.
References
A Researcher's Guide to Alternative Reagents for Boc Group Introduction
For researchers, scientists, and professionals in drug development, the tert-butyloxycarbonyl (Boc) group is an indispensable tool for the protection of amine functionalities. Its widespread use stems from its stability across a broad spectrum of reaction conditions and its straightforward removal under mild acidic conditions.[1][2] While di-tert-butyl dicarbonate ((Boc)₂O), commonly known as Boc anhydride, remains the most prevalent reagent for this transformation, a variety of alternative reagents have been developed to address specific challenges such as selectivity, reaction efficiency, and milder reaction conditions.[2][3] This guide provides an objective comparison of common and alternative reagents for the introduction of the Boc group, supported by experimental data and detailed protocols to inform the selection of the most suitable synthetic strategy.
Performance Comparison of Boc Protection Reagents
The choice of reagent for Boc protection can significantly impact the yield, reaction time, and substrate scope of the transformation. The following table summarizes the performance of various reagents for the protection of different amine substrates.
| Reagent | Substrate | Base | Solvent | Time | Yield (%) | Reference(s) |
| (Boc)₂O | Primary Aliphatic Amines | Triethylamine | Dichloromethane | 1 - 12 h | High | [4] |
| Primary Aliphatic Amines | None | Water/Acetone | 10 - 20 min | Excellent | [4][5] | |
| Amino Acids | Sodium Hydroxide | Dioxane/Water | 1 - 12 h | High | [4] | |
| Aromatic Amines | DMAP (catalytic) | THF | 12 h | Not Specified | [4] | |
| Boc-ON | Amino Acids | Triethylamine | Dioxane/Water | 2 h | Excellent | [6] |
| L-Tryptophan | Triethylamine | Dioxane/Water | <3 h | 98.6 | [6][7] | |
| tert-Butyl Phenyl Carbonate | 1,2-Ethanediamine | None | Ethanol | 18 h | 51 | [8] |
| Spermidine | None | DMF | Not Specified | 78 | [9] | |
| Spermine | None | DMF | Not Specified | 86 | [9] | |
| Boc-DMT | Various Amines | Not Specified | Methanol or Acetonitrile | 15 - 60 min | Good | [1][3] |
Experimental Protocols
Detailed methodologies for the introduction of a Boc group using various reagents are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.
Protocol 1: General Procedure for Boc Protection using Di-tert-butyl dicarbonate ((Boc)₂O)
This protocol is a general method suitable for many primary and secondary aliphatic amines.[4]
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 2.0 equiv)
-
Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN)
Procedure:
-
Dissolve the amine substrate in the chosen solvent.
-
Add the base to the solution and stir. For temperature-sensitive reactions, cool the mixture in an ice bath.
-
Slowly add di-tert-butyl dicarbonate to the stirring solution.
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.
Protocol 2: Boc Protection using 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
This method is particularly effective for the protection of amino acids.[6]
Materials:
-
Amino acid (1.0 equiv)
-
Boc-ON (1.1 equiv)
-
Triethylamine (1.5 equiv)
-
50% Aqueous Dioxane or 50% Aqueous Acetone
Procedure:
-
Dissolve the amino acid in the aqueous solvent system with triethylamine.
-
Add Boc-ON to the solution at room temperature.
-
Stir the reaction mixture for the specified time (typically 2 hours).
-
Upon completion, acidify the mixture with a citric acid solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid. The oxime by-product can be removed by extraction with ether, ethyl acetate, or benzene.[6][10]
Protocol 3: Selective Mono-Boc Protection of Diamines using tert-Butyl Phenyl Carbonate
This procedure is useful for the selective protection of one amino group in a diamine.[8]
Materials:
-
Diamine (1.0 equiv)
-
tert-Butyl Phenyl Carbonate (1.0 equiv)
-
Absolute Ethanol
Procedure:
-
Dissolve the diamine in absolute ethanol in a round-bottomed flask equipped with a reflux condenser.
-
Add tert-butyl phenyl carbonate to the solution.
-
Heat the reaction mixture to reflux overnight (approximately 18 hours).
-
Cool the reaction mixture to room temperature and add water.
-
Adjust the pH to approximately 3 by the careful addition of aqueous HCl (2M).
-
Extract the aqueous phase with dichloromethane to remove unreacted starting material and di-protected by-product.
-
Adjust the pH of the aqueous phase to 12 by the addition of aqueous NaOH (2M).
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the mono-Boc-protected diamine.
Protocol 4: Boc Protection using Boc-DMT
Boc-DMT is a stable, crystalline reagent that allows for the efficient protection of amines in aqueous media.[1]
Materials:
-
Amine or Amino Acid (1.0 equiv)
-
Boc-DMT (1.05 equiv)
-
Methanol or Acetonitrile
Procedure:
-
To a solution of the amine or amino acid in methanol or acetonitrile, add Boc-DMT.
-
Stir the mixture at room temperature. Reactions are typically complete within 15 to 60 minutes.[1]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the Boc-protected product.
Mechanism and Workflow Visualization
The introduction of a Boc group is a nucleophilic acyl substitution reaction. The following diagram illustrates the general mechanism.
Caption: General mechanism of amine protection using (Boc)₂O.
The general workflow for a Boc protection experiment is outlined below.
Caption: General experimental workflow for Boc protection of an amine.
References
- 1. Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2-(tert-ブトキシカルボニルオキシイミノ)-2-フェニルアセトニトリル | 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | 58632-95-4 | 東京化成工業株式会社 [tcichemicals.com]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 10. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
A Comparative Guide to the HPLC-MS Analysis of tert-Butyl ethyl(2-hydroxyethyl)carbamate in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate and efficient analysis of reaction mixtures is a cornerstone of modern drug development and chemical synthesis. For polar compounds such as tert-Butyl ethyl(2-hydroxyethyl)carbamate, a common intermediate in organic synthesis, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands out as a powerful analytical technique. This guide provides a comprehensive comparison of HPLC-MS with alternative methods for the analysis of this compound, supported by representative experimental data and detailed protocols.
HPLC-MS: The Gold Standard for Carbamate Analysis
HPLC-MS is a widely adopted technique for the analysis of carbamates due to its high sensitivity, selectivity, and suitability for thermally labile compounds.[1][2] Unlike Gas Chromatography (GC), which can cause the degradation of many carbamates, HPLC-MS allows for the direct analysis of these molecules in their intact form.[2]
Experimental Protocol: HPLC-MS
This protocol outlines a typical HPLC-MS method for the analysis of this compound.
1. Sample Preparation:
-
Dilute an aliquot of the reaction mixture in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 1-10 µg/mL.
-
Filter the diluted sample through a 0.22 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is a common starting point. For enhanced retention of this polar analyte, a column with a polar-embedded or polar-endcapped stationary phase can be advantageous.[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Key Ions to Monitor:
-
For this compound (C9H19NO3, MW: 189.25), the protonated molecule [M+H]+ at m/z 190.14 would be the primary ion to monitor. Other potential adducts like [M+Na]+ at m/z 212.12 could also be considered.
-
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
Data Presentation
Table 1: Representative HPLC-MS Performance Data
| Parameter | Value |
| Retention Time (RT) | 4.5 min |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Linearity (R²) | >0.999 |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Note: The data presented in this table is illustrative and may vary depending on the specific instrumentation and experimental conditions.
Alternative Analytical Techniques
While HPLC-MS is a robust method, alternative techniques may offer advantages in specific scenarios, particularly for highly polar compounds where reversed-phase chromatography may provide insufficient retention.[4]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the separation of very polar compounds that are poorly retained on traditional reversed-phase columns.[5] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[4]
Experimental Protocol: HILIC-MS
-
Column: A HILIC column with an amide or diol stationary phase (e.g., 100 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: 10 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient starting with a high percentage of acetonitrile (e.g., 95%) and decreasing over time.
-
MS Conditions: Similar to the HPLC-MS method.
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is known for its fast separations and is also suitable for the analysis of polar compounds.[4]
Experimental Protocol: SFC-MS
-
Column: A column packed with a polar stationary phase suitable for SFC.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B: A polar organic solvent such as methanol or ethanol, often with an additive.
-
MS Conditions: An appropriate interface is required to couple the SFC system to the mass spectrometer.
Comparison of Analytical Techniques
Table 2: Comparison of HPLC-MS with Alternative Techniques
| Feature | HPLC-MS (Reversed-Phase) | HILIC-MS | SFC-MS |
| Analyte Polarity Suitability | Moderate to Low | High | Broad range, including polar |
| Retention of Polar Analytes | Can be challenging | Excellent | Good |
| Mobile Phase | Aqueous/Organic | High Organic | Supercritical CO2/Organic |
| MS Sensitivity | Good | Can be enhanced | Good |
| Speed | Moderate | Moderate | Fast |
| Complexity | Standard | Requires careful method development | More specialized instrumentation |
Visualizing the Workflow
A clear understanding of the analytical workflow is crucial for successful implementation.
Caption: Experimental workflow for the HPLC-MS analysis of reaction mixtures.
Logical Relationship of Analytical Choices
The choice of analytical technique is often dictated by the properties of the analyte.
Caption: Decision tree for selecting a chromatographic technique based on analyte polarity.
References
- 1. lcms.cz [lcms.cz]
- 2. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling tert-Butyl ethyl(2-hydroxyethyl)carbamate
This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and logistical information for the handling and disposal of tert-Butyl ethyl(2-hydroxyethyl)carbamate (CAS No. 26690-80-2). This guidance is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.
Chemical Safety Overview
This compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 3) : Toxic if swallowed.[1][2][3]
-
Skin irritation (Category 2) : Causes skin irritation.[1][2][3]
-
Serious eye damage (Category 1) : Causes serious eye damage.[1][2][3]
-
Specific target organ toxicity — single exposure (Category 3) : May cause respiratory irritation.[1][2][3]
Hazard Identification and Classification
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute toxicity, Oral | 3 | Danger | H301: Toxic if swallowed[1][2][3] |
| Skin irritation | 2 | Warning | H315: Causes skin irritation[1][2][3] |
| Serious eye damage/eye irritation | 1 | Danger | H318: Causes serious eye damage[1][2][3] |
| Specific target organ toxicity - single exposure | 3 | Warning | H335: May cause respiratory irritation[1][2][3] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is required for splash hazards.[4] | Protects against splashes, dust, and vapors that could cause serious eye damage.[1][4] |
| Skin Protection | Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[4] Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[4] | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[4] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[4] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., P3 filter for particulates).[5] | Inhalation of dust or vapors may cause respiratory irritation.[1][5] Engineering controls like fume hoods are the primary method of exposure control.[4] |
Operational and Disposal Plans
Safe Handling Protocol
A systematic approach is crucial for safely handling this compound. The following workflow outlines the necessary steps from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocols
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Wear Appropriate PPE: Don the PPE as specified in the table above, including respiratory protection if dust or aerosols are present.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[1] Use spark-proof tools if the material is a dust.[1]
-
Clean the Area: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose of Waste: Dispose of the collected waste and contaminated cleaning materials in accordance with institutional and governmental regulations.[1]
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes.[6] If skin irritation occurs, get medical help.[1] |
| Eye Contact | Immediately rinse with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Get immediate medical attention.[1] |
| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Get emergency medical help immediately.[1] |
Disposal Plan
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be considered hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal Route: Dispose of the waste through a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.[7] Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]
Caption: Step-by-step emergency spill response workflow.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
